Strictamine
Description
Structure
3D Structure
Properties
CAS No. |
6475-05-4 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (1R,10S,12R,13E)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3-/t13-,16-,17?,20-/m0/s1 |
InChI Key |
LITYYRLWHAQJQS-ZYJJEPLOSA-N |
SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Isomeric SMILES |
C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Appearance |
Solid powder |
Other CAS No. |
6475-05-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Strictamine; NSC 180521; NSC-180521; NSC180521 |
Origin of Product |
United States |
Foundational & Exploratory
Strictamine: A Technical Guide to Its Natural Sources and Isolation from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine, a monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) class, has garnered significant scientific interest due to its potential pharmacological activities, including the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is implicated in inflammatory responses and immune regulation. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation from Alstonia scholaris. The document details experimental protocols for extraction and purification, presents quantitative data on its occurrence, and illustrates the biosynthetic pathway and isolation workflow.
Natural Sources of this compound
This compound is found in several species of the Apocynaceae family. The most prominent and well-documented sources include:
-
Alstonia scholaris : Commonly known as the devil's tree, this plant is a rich source of a wide array of alkaloids. This compound has been identified in various parts of the plant, including the leaves, flowers, fruit pods, and stem bark.[1][2][3][4]
-
Rhazya stricta : This medicinal plant is another significant source from which this compound has been isolated.[5][6]
While Alstonia scholaris is a well-known source, the concentration of this compound can vary between different plant organs.
Quantitative Analysis of this compound and Total Alkaloids
The yield of this compound and total alkaloids from Alstonia scholaris is influenced by the plant part used, geographical location, and the extraction method employed. The following table summarizes available quantitative data.
| Plant Material | Extraction Method | Analyte | Yield/Content | Reference |
| Alstonia scholaris Leaves | Methanolic Soxhlet Extraction | Total Alkaloids | 3.61% of total extract | [7] |
| Alstonia scholaris Leaves | Not Specified | This compound | Present, not quantified | [1] |
| Alstonia scholaris Fruit Pods | Not Specified | This compound | Present, not quantified | [2][3] |
| Alstonia scholaris Flowers | Not Specified | This compound | Present, not quantified | [1][3] |
| Alstonia scholaris Stem Bark | Not Specified | This compound | Present, not quantified | [1] |
Note: Specific quantitative yield data for this compound from different parts of Alstonia scholaris is limited in the reviewed literature. The provided data for total alkaloids offers a general indication of the alkaloidal richness of the plant.
Isolation of this compound from Alstonia scholaris
The isolation of this compound from Alstonia scholaris typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other phytochemicals, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methods for alkaloid isolation from this plant.
Materials and Equipment
-
Plant Material: Dried and powdered leaves/bark of Alstonia scholaris.
-
Solvents: Methanol (B129727), n-hexane, ethyl acetate, chloroform (B151607), 1% Hydrochloric Acid (HCl), 25% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH).
-
Chromatography: Silica (B1680970) gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F254).
-
Apparatus: Soxhlet extractor or percolation apparatus, rotary evaporator, pH meter, chromatography columns, filtration apparatus (Whatman No. 1 filter paper), TLC developing chamber, UV lamp.
Experimental Protocol
-
Extraction:
-
A known quantity (e.g., 500 g) of powdered Alstonia scholaris plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for approximately 48-72 hours.[8] Alternatively, percolation with ethanol (B145695) for an extended period (e.g., two months) can be employed.[9]
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1% aqueous HCl to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with a non-polar solvent like n-hexane or chloroform to remove fats, waxes, and other non-alkaloidal impurities.[8]
-
The aqueous layer containing the alkaloid hydrochlorides is then basified to a pH of 9-10 with ammonium hydroxide to precipitate the free alkaloids.
-
The basified solution is repeatedly extracted with a solvent such as chloroform or ethyl acetate. The organic layers are combined.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloid fraction.
-
This fraction is then subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Further purification of the this compound-containing fractions can be achieved by repeated column chromatography or preparative TLC to obtain the pure compound.
-
Visualization of Experimental Workflow and Biosynthetic Pathway
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Biosynthetic Pathway of this compound
Caption: Key steps in the biosynthetic pathway leading to this compound.
Conclusion
Alstonia scholaris stands out as a primary natural source of the akuammiline alkaloid, this compound. The isolation of this compound relies on classical phytochemical techniques involving solvent extraction, acid-base partitioning, and chromatographic separation. While the general biosynthetic pathway from strictosidine is understood, further research is needed to fully elucidate the specific enzymatic transformations in the later stages of this compound formation. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this compound.
References
- 1. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 7. ijpbs.com [ijpbs.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine† - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Strictamine: A Technical Guide to an Akuammiline Alkaloid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The akuammiline (B1256633) alkaloids are a structurally diverse family of monoterpenoid indole (B1671886) alkaloids (MIAs) characterized by a unique cage-like architecture. Strictamine, a prominent member of this family, serves as a key intermediate in the biosynthesis of other complex akuammiline alkaloids. Understanding the enzymatic cascade that constructs this intricate scaffold is of paramount importance for synthetic biology, drug discovery, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the core enzymatic transformations, quantitative data, and detailed experimental methodologies.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal precursor for all MIAs, strictosidine (B192452). Following its formation from tryptamine (B22526) and secologanin, strictosidine undergoes deglycosylation and a series of rearrangements to yield the crucial intermediate, geissoschizine. The key branching point from the central MIA pathway towards the akuammiline scaffold is the oxidative cyclization of geissoschizine.
This critical step is catalyzed by the enzyme Rhazimal Synthase (RS) , a cytochrome P450 monooxygenase.[1][2][3] RS facilitates an intramolecular C-C bond formation between the C7 position of the indole nucleus and the C16 of the secologanin-derived portion of geissoschizine, yielding the unstable intermediate, rhazimal.[1][4] this compound is then formed through the deformylation of rhazimal, a reaction that can occur spontaneously.[4][5]
The regioselectivity of the cyclization of geissoschizine is a critical determinant of the resulting alkaloid scaffold. While Rhazimal Synthase directs the biosynthesis towards the akuammiline core, other homologous cytochrome P450 enzymes, such as Geissoschizine Oxidase (GO) and Sarpagan Bridge Enzyme (SBE), catalyze cyclizations at different positions (C2-C16 and C5-C16, respectively) to produce the strychnos and sarpagan alkaloid skeletons.[1][3][6]
Quantitative Enzyme Kinetics
The characterization of the enzymes involved in the later stages of akuammiline biosynthesis is an active area of research. Kinetic parameters have been determined for Rhazimal Synthase from Alstonia scholaris (AsRHS), providing valuable insights into its catalytic efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |
| AsRHS (Wild Type) | Geissoschizine | 1.5 ± 0.3 | 15.2 ± 0.8 | [2] |
| AsRHS (F372V Mutant) | Geissoschizine | 8.9 ± 1.2 | 10.1 ± 0.5 | [2] |
Experimental Protocols
In Vitro Assay for Rhazimal Synthase (RS)
This protocol outlines the general procedure for the in vitro characterization of Rhazimal Synthase activity.
1. Enzyme Preparation:
-
Heterologous expression of the RS gene (e.g., in Saccharomyces cerevisiae or Nicotiana benthamiana) is performed.
-
Microsomal fractions containing the membrane-bound cytochrome P450 enzyme are isolated from the expression host.[7]
2. Reaction Mixture:
-
A typical reaction mixture (e.g., 100 µL) contains:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
NADPH (1 mM)
-
Geissoschizine (substrate, e.g., 50 µM)
-
Microsomal preparation containing Rhazimal Synthase (e.g., 50-100 µg of total protein)
-
3. Reaction Incubation:
-
The reaction is initiated by the addition of the microsomal preparation.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
4. Reaction Termination and Product Extraction:
-
The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
-
The aqueous and organic layers are separated, and the organic layer containing the product is collected.
-
The solvent is evaporated under a stream of nitrogen.
5. Product Analysis:
-
The dried residue is redissolved in a suitable solvent (e.g., methanol).
-
The products (rhazimal and its deformylation product, this compound) are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Visualizing the Biosynthetic Landscape
Biosynthetic Pathway of this compound
Caption: The core biosynthetic pathway leading to the formation of this compound.
Branching of Geissoschizine Metabolism
Caption: The enzymatic branching of geissoschizine metabolism into different alkaloid scaffolds.
Experimental Workflow for Enzyme Characterization
References
- 1. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Strictamine characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Strictamine, a complex monoterpenoid indole (B1671886) alkaloid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the characterization of (+)-Strictamine.
Table 1: ¹H NMR Spectroscopic Data for (+)-Strictamine (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.48 | d | 7.5 | 1H |
| 7.29 | d | 7.5 | 1H |
| 7.18 | t | 7.5 | 1H |
| 7.11 | t | 7.5 | 1H |
| 5.48 | q | 7.0 | 1H |
| 4.10 | s | 1H | |
| 3.73 | s | 3H | |
| 3.65 | d | 14.0 | 1H |
| 3.33 | d | 12.0 | 1H |
| 3.19 | dd | 14.0, 4.5 | 1H |
| 2.94 | d | 12.0 | 1H |
| 2.65 | m | 1H | |
| 2.49 | m | 1H | |
| 2.22 | m | 1H | |
| 1.98 | m | 1H | |
| 1.70 | d | 7.0 | 3H |
| 1.57 | m | 2H | |
| 1.42 | m | 1H |
Table 2: ¹³C NMR Spectroscopic Data for (+)-Strictamine (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 178.1 | C |
| 174.4 | C |
| 152.0 | C |
| 139.0 | C |
| 128.6 | CH |
| 128.4 | C |
| 125.0 | CH |
| 122.9 | CH |
| 120.1 | CH |
| 118.9 | CH |
| 68.8 | C |
| 61.2 | CH |
| 54.9 | CH₂ |
| 52.6 | CH₃ |
| 51.7 | CH |
| 47.9 | CH₂ |
| 38.0 | CH |
| 34.9 | CH₂ |
| 33.8 | CH₂ |
| 13.1 | CH₃ |
Table 3: Infrared (IR) Spectroscopic Data for (+)-Strictamine
| Wavenumber (cm⁻¹) | Description |
| 2923 | C-H stretch |
| 1731 | C=O stretch |
| 1635 | C=N stretch |
| 1461 | C-H bend |
| 1234 | C-O stretch |
| 748 | Aromatic C-H bend |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Strictamine
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 323.1754 | 323.1754 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 1-5 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-200 ppm. Standard pulse sequences are used for obtaining one-dimensional spectra.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the this compound sample is prepared by dissolving a small amount in a volatile solvent like chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[1]
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
Data Acquisition: HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The analysis is typically carried out in positive ion mode.[3]
Visualizations
Total Synthesis of (±)-Strictamine Workflow
The following diagram illustrates a simplified workflow for a reported total synthesis of (±)-Strictamine. This multi-step synthesis involves the construction of the complex cage-like structure from simpler starting materials.[4]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Strictamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine, a prominent member of the akuammiline (B1256633) family of monoterpenoid indole (B1671886) alkaloids, has garnered significant attention within the scientific community due to its complex caged-like chemical architecture and promising neuropharmacological activities. Isolated from various plant species, most notably Alstonia scholaris, this compound presents a compelling scaffold for synthetic exploration and a potential lead compound in drug discovery programs targeting neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a crystalline solid with the molecular formula C₂₀H₂₂N₂O₂ and a molar mass of approximately 322.41 g/mol .[1] Its intricate pentacyclic structure has been the subject of numerous total synthesis endeavors, which have, in turn, provided valuable insights into its chemical reactivity.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [1] |
| Molar Mass | 322.408 g/mol | [2] |
| CAS Number | 6475-05-4 | [2] |
| Appearance | Crystalline solid | Inferred from isolation protocols |
| Melting Point | Data not available; related alkaloids have decomposition points. | |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol (B129727), chloroform (B151607), and other common organic solvents. Insoluble in water. | [3][4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| UV-Vis (in MeOH) | λmax: 228, 282, 290 nm | [5] |
| Infrared (IR) | νmax (cm⁻¹): 2954, 2913, 2877 (C-H stretch), 2092, 1698 (C=O stretch) | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.0 (aromatic protons), 5.4 (olefinic proton), 3.7 (OCH₃), 1.7 (CH₃) | General data from related compounds[6][7][8][9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), 150-120 (aromatic/olefinic carbons), ~50 (OCH₃) | General data from related compounds[10][11] |
| Mass Spectrometry (ESI-MS) | m/z: 323.1754 [M+H]⁺ |
Experimental Protocols
Isolation of this compound from Alstonia scholaris
The following is a generalized protocol for the isolation of this compound from the leaves of Alstonia scholaris, based on common alkaloid extraction techniques.[3][12]
Materials:
-
Dried and powdered leaves of Alstonia scholaris
-
Methanol
-
Chloroform
-
Petroleum ether
-
Ethyl acetate
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature for an extended period (e.g., 48-72 hours). The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a minimal amount of water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which typically contains the alkaloids, is collected.
-
Column Chromatography: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in petroleum ether. The column is then eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a spot corresponding to the Rf value of this compound are combined.
-
Purification: The combined fractions are further purified by repeated column chromatography or preparative TLC until a pure crystalline compound is obtained.
-
Characterization: The purified compound is characterized by spectroscopic methods (NMR, MS, IR, UV-Vis) to confirm its identity as this compound.
Total Synthesis of (±)-Strictamine
Numerous total syntheses of this compound have been reported, showcasing a variety of elegant synthetic strategies. Below is a representative multi-step synthesis workflow.[13][14][15][16]
Key Synthetic Steps:
-
Core Skeleton Assembly: Construction of a key intermediate containing the fused ring system, often employing reactions like the Pictet-Spengler reaction, Diels-Alder cycloadditions, or gold-catalyzed cyclizations.
-
Formation of the Quaternary Carbon Center: A crucial and challenging step involving the creation of the all-carbon quaternary center at C7.
-
Ring Closure and Functional Group Manipulations: Subsequent cyclizations to form the complete pentacyclic framework, followed by functional group interconversions to install the requisite methoxycarbonyl and ethylidene moieties.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant neuropharmacological effects, including potential antidepressant and anxiolytic properties.[17] A primary mechanism of action is believed to be the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[18][19][20][21]
Monoamine Oxidase Inhibition
MAO enzymes, specifically MAO-A and MAO-B, play a critical role in regulating the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain.[20] By inhibiting MAO, this compound can increase the synaptic concentrations of these neurotransmitters, leading to its observed antidepressant-like effects.
Potential Downstream Signaling Pathways
The increase in monoamine neurotransmitters initiated by MAO inhibition can trigger a cascade of downstream signaling events. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the known actions of other MAO inhibitors and antidepressants. These pathways include the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for neuronal plasticity and long-term changes in gene expression associated with mood regulation.[17][22][23][24]
Conclusion
This compound remains a molecule of significant interest for its complex structure and potential therapeutic applications. This guide has summarized its key physical and chemical properties, provided detailed experimental frameworks for its isolation and synthesis, and explored its likely mechanism of action through monoamine oxidase inhibition and subsequent modulation of downstream signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a novel therapeutic agent for neurological disorders. The provided data and protocols aim to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.
References
- 1. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijnrd.org [ijnrd.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. ekwan.github.io [ekwan.github.io]
- 7. NMR Tables [chemdata.r.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A 7-Step Formal Asymmetric Total Synthesis of this compound via an Asymmetric Propargylation and Metal-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total synthesis of this compound: a tutorial for novel and efficient synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. MAPK signaling correlates with the antidepressant effects of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pathological axonal death through a MAPK cascade that triggers a local energy deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
Historical context of Strictamine discovery and research
An In-depth Technical Guide to the Historical Context of Strictamine Discovery and Research
Abstract
This compound, a complex monoterpenoid indole (B1671886) alkaloid, has garnered significant attention from the scientific community since its discovery. Characterized by a congested, cage-like methanoquinolizidine core, its unique architecture and biological activities have made it a compelling target for both phytochemical investigation and total synthesis.[1][2] This document provides a comprehensive overview of the historical context of this compound, from its initial isolation to modern pharmacological studies and synthetic achievements. It details its primary plant sources, key milestones in its structural elucidation, and its known biological effects, with a focus on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its isolation and for key bioassays are provided, alongside structured data and graphical representations of workflows and mechanisms of action to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is rooted in the phytochemical exploration of plants from the Apocynaceae family, which are renowned for their rich alkaloidal content.
Initial Isolation and Plant Sources
This compound was first isolated in 1966 from the leaves of Rhazya stricta Decne, a plant used extensively in the traditional medicine systems of Saudi Arabia and Pakistan for treating various ailments, including inflammatory disorders and rheumatism.[1][3] Subsequent phytochemical studies identified this compound in other plants of the Apocynaceae family, most notably Alstonia scholaris (L.) R. Br.[4][5][6] This evergreen tree, commonly known as the Devil's Tree, is native to the Indian subcontinent and Southeast Asia and is a cornerstone of Ayurvedic and Traditional Chinese Medicine.[6][7] this compound has been isolated from various parts of A. scholaris, including the flowers and fruit pods.[5][6]
Structural Elucidation
Following its isolation, the initial structural hypotheses were proposed. However, the definitive structure and absolute configuration of this compound were established in 1977 through a combination of chemical correlation and X-ray crystallography of samples isolated from Rhazya stricta.[8][9][10] Its complex, polycyclic structure, featuring a highly congested cage-like framework, presented a significant challenge for characterization and has since made it an attractive and formidable target for total synthesis.[2][11] Numerous successful total and formal syntheses have been reported, particularly since 2016, reflecting advancements in synthetic organic chemistry.[2][5][12][13]
Pharmacological Activities and Mechanism of Action
Research into the biological effects of this compound has revealed several key activities, with its anti-inflammatory properties being the most prominently studied.
Anti-inflammatory Activity
The primary mechanism underlying this compound's anti-inflammatory effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1][11][14] NF-κB is a crucial transcription factor that regulates the expression of a wide array of genes involved in immune and inflammatory responses, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this pathway, thereby downregulating the production of inflammatory mediators.[1][14]
Cytotoxic Activity
Studies have investigated the cytotoxic potential of this compound against various cancer cell lines. Research using an MTT assay on HCT-116 (colon cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells indicated that this compound possesses a weak cytotoxic effect.[3] This suggests that its primary therapeutic potential may lie in its anti-inflammatory or other non-cytotoxic activities rather than as a direct anticancer agent.
Neuropharmacological Effects
Early research conducted in 1979 investigated the neuropharmacological profile of this compound isolated from Alstonia scholaris.[4] These initial studies provided the first insights into its effects on the central nervous system, although this area remains less explored compared to its anti-inflammatory properties.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound. The literature reviewed provides more qualitative descriptions than specific quantitative values for its bioactivity.
| Activity Type | Assay/Model | Cell Line(s) | Result | Reference |
| Cytotoxicity | MTT Assay | HCT-116, PC-3, HepG2 | Weak cytotoxic effect noted. Specific IC₅₀ values not reported. | [3] |
| Anti-inflammatory | NF-κB Inhibition | Not specified | Inhibitory effects on the nuclear factor-κB (NF-κB) pathway. | [1][11][14] |
Detailed Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for the key assays used to evaluate its biological activities.
Extraction and Isolation of this compound from Plant Material
This protocol is a generalized procedure based on classical phytochemical methods described in the literature.[8]
-
Preparation of Plant Material : Air-dry the leaves or other relevant parts of Rhazya stricta or Alstonia scholaris and grind them into a coarse powder.
-
Solvent Extraction : Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning : Suspend the crude extract in 5% aqueous hydrochloric acid and filter. Wash the acidic solution with diethyl ether to remove non-alkaloidal components. Basify the acidic solution to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Alkaloid Extraction : Extract the liberated alkaloids with chloroform (B151607) or dichloromethane. Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Chromatographic Separation : Concentrate the organic extract and subject it to column chromatography over silica (B1680970) gel or alumina.
-
Elution : Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.[8]
-
Fraction Collection and Analysis : Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable mobile phase and a visualizing agent (e.g., Dragendorff's reagent).
-
Purification : Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC or recrystallization, to yield pure this compound.
Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing cell viability.[3][15]
-
Cell Seeding : Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity (NF-κB Reporter Assay)
This protocol measures the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Transfection : Seed cells, such as HEK293T or RAW 264.7 macrophages, in a 24-well plate. Co-transfect the cells with a plasmid containing an NF-κB-responsive firefly luciferase reporter and a control plasmid containing a constitutively expressed Renilla luciferase (for normalization).
-
Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.
-
Inflammatory Stimulation : Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC₅₀ value.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key experimental and biological processes related to this compound research.
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
References
- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 2. Total synthesis of this compound: a tutorial for novel and efficient synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A Review of Rhazya stricta Decne Phytochemistry, Bioactivities, Pharmacological Activities, Toxicity, and Folkloric Medicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formal total synthesis of the akuammiline alkaloid (+)-strictamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Alkaloid Synthesis: this compound (Gaich), this compound (Snyder), Corymine (Sun/Li), Lycodoline (Fan), Mitomycin K (Yang), Lasubine I (Takayama) [organic-chemistry.org]
- 13. A 7-Step Formal Asymmetric Total Synthesis of this compound via an Asymmetric Propargylation and Metal-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Potential Pharmacological Activities of Strictamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictamine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from the medicinal plant Alstonia scholaris, has garnered scientific interest due to its unique chemical structure and potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood pharmacological activities of this compound, with a focus on its neuropharmacological, anti-inflammatory, antimicrobial, and potential anticancer effects. This document aims to serve as a resource for researchers and professionals in drug discovery and development by summarizing existing data, presenting relevant experimental methodologies, and illustrating implicated signaling pathways. While much of the research has been conducted on crude extracts of Alstonia scholaris, this guide consolidates the information available on this compound itself and highlights areas requiring further investigation to fully elucidate its therapeutic potential.
Neuropharmacological Activities
This compound has been reported to exhibit significant central nervous system (CNS) depressant activities. Early neuropharmacological studies on isolated this compound indicated its potential as a CNS depressant, though detailed quantitative data from these pioneering studies are not widely available[1][2][3][4][5].
CNS Depressant and Sedative Effects
Studies on animal models, primarily mice, have suggested that this compound possesses sedative and CNS depressant properties. These effects are often characterized by a reduction in spontaneous locomotor activity and potentiation of sleep induced by barbiturates[6].
Quantitative Data on CNS Depressant Activity of Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table presents data for other compounds with similar CNS depressant effects to provide a comparative context.
| Compound/Extract | Animal Model | Assay | Dose/Concentration | Observed Effect | Reference |
| Diazepam (Standard) | Mice | Open Field Test | 1 mg/kg | Significant decrease in locomotor activity | [7] |
| Methanolic Extract of Alpinia calcarata | Mice | Thiopental sodium-induced sleeping time | 100 and 200 mg/kg | Significant prolongation of sleeping time | [8] |
| Ferulic Acid | Mice | Pentobarbital-induced sleep | 45 mg/kg (i.p.) | Significant prolongation of sleeping time | [9] |
Experimental Protocols for Assessing CNS Depressant Activity
The following are detailed methodologies for key experiments used to evaluate CNS depressant activities, which are applicable for testing this compound.
1.2.1. Open Field Test
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Acclimatize the animals (e.g., mice) to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control to the animals at various doses.
-
After a predetermined absorption period (e.g., 30 minutes), place each animal individually in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 5-10 minutes).
-
A significant decrease in locomotor parameters compared to the control group indicates a CNS depressant effect[7].
-
1.2.2. Pentobarbital-Induced Sleeping Time
-
Objective: To evaluate the hypnotic or sedative-potentiating effect of a substance.
-
Procedure:
-
Administer this compound or vehicle control to different groups of animals (e.g., mice).
-
After a specified time, administer a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) sodium (e.g., 30-50 mg/kg, i.p.).
-
Record the time of sleep onset (loss of righting reflex) and the total duration of sleep (time until the righting reflex is regained).
-
A significant increase in the duration of sleep or a decrease in the latency to sleep onset compared to the control group suggests a CNS depressant effect[10][11].
-
Experimental Workflow for CNS Depressant Activity Assessment
References
- 1. Neuropharmacological studies on this compound isolated from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchpublish.com [researchpublish.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Neuropharmacological studies on this compound isolated from Alstonia scholaris [dl.bhu.ac.in]
- 6. Evaluation of CNS Depressant Activity of Different Plant parts of Nyctanthes arbortristis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vasorelaxant activity of some structurally related triterpenic acids from Phoradendron reichenbachianum (Viscaceae) mainly by NO production: ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferulic acid potentiates pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Silico Prediction of Strictamine's Biological Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictamine, a complex indole (B1671886) alkaloid isolated from Rhazya stricta, has garnered significant interest due to its intricate chemical architecture and potential therapeutic applications. Preliminary studies have indicated its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. However, a comprehensive understanding of its molecular interactions remains elusive. This technical guide provides a detailed framework for the in silico prediction of this compound's biological targets, employing a multi-pronged computational approach. We delineate a systematic workflow encompassing reverse docking, pharmacophore modeling, and machine learning-based methods to generate a high-confidence list of putative protein targets. This guide offers detailed protocols for utilizing publicly available web servers and tools, enabling researchers to replicate and adapt these methodologies for their own investigations into the pharmacological profile of this compound and other natural products. The overarching goal is to provide a robust computational foundation to guide subsequent experimental validation and accelerate the drug discovery process.
Introduction
The identification of the molecular targets of bioactive small molecules is a foundational step in modern drug discovery. It provides crucial insights into the mechanism of action, potential therapeutic applications, and possible off-target effects. Traditional target deconvolution methods can be both time-consuming and resource-intensive. In silico target prediction, also known as target fishing or reverse screening, has emerged as a powerful and cost-effective computational strategy to hypothesize the protein targets of a given compound. These methods leverage the vast repositories of chemical and biological data to predict interactions based on the principle of chemical similarity, where structurally similar molecules are presumed to interact with similar protein targets.
This compound, an alkaloid with a unique cage-like methanoquinolizidine system, presents an intriguing case for in silico target exploration. Its known inhibitory effect on the NF-κB pathway serves as a valuable positive control and a starting point for unraveling its broader polypharmacological profile. This guide will walk through the process of predicting novel targets for this compound using a consensus approach of multiple computational tools.
In Silico Target Prediction Workflow
The prediction of this compound's biological targets is approached through a systematic workflow that integrates data from several computational methodologies. This consensus-based approach aims to enhance the confidence in the predicted targets by requiring agreement from multiple independent algorithms.
Strictamine's Role in the Ethnobotanical Uses of Alstonia scholaris: A Technical Whitepaper
Executive Summary: Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, holds a significant place in traditional medicine systems across Asia and Africa. Its historical applications range from treating fevers, malaria, and gastrointestinal disorders to inflammatory conditions and respiratory ailments. The pharmacological efficacy of this plant is largely attributed to its rich profile of bioactive monoterpenoid indole (B1671886) alkaloids. Among these, strictamine, isolated from the flowers and fruits, is emerging as a compound of significant interest. This technical guide provides an in-depth analysis of this compound's role in the ethnobotanical uses of A. scholaris. It correlates the alkaloid's known and potential pharmacological activities with the plant's traditional therapeutic claims, details relevant experimental methodologies, presents quantitative data, and visualizes key pathways and workflows to bridge the gap between ethnopharmacology and modern drug discovery.
Ethnobotanical Landscape of Alstonia scholaris
Alstonia scholaris has been a cornerstone of traditional healing for centuries. Various parts of the tree are utilized to prepare remedies for a wide spectrum of diseases. The bark, for instance, is well-known for its use against malarial fevers, diarrhea, and skin diseases.[1] The flowers, a primary source of this compound, are traditionally used to alleviate asthma and other respiratory issues.[2] This extensive ethnobotanical usage has prompted scientific investigation into its constituent phytochemicals to validate these traditional claims.
Table 1: Summary of Ethnobotanical Uses of Alstonia scholaris
| Plant Part | Traditional Therapeutic Applications | Key Active Constituents (Including) |
| Bark | Malaria, Fever, Diarrhea, Dysentery, Leprosy, Skin Diseases, Tonic, Cardiotonic.[1][3] | Echitamine, Ditamine, Echitenine, Alstonine. |
| Leaves | Beriberi, Ulcers, Rheumatic Pains, Stimulant, Expectorant, Febrifuge.[2][4] | Picrinine, Akuammidine, Ursolic acid, Scholarine. |
| Flowers | Asthma, Respiratory Troubles, Central Nervous System Depressant.[2][5] | This compound , Picrinine, Tetrahydroalstonine, Lupeol. |
| Roots | Enlarged Liver, Pain Management, Antimicrobial.[2][4] | Picraline diacetyl, ψ-akuammigine. |
| Latex (Milky Sap) | Ulcers, Wounds, Rheumatic Pains, Earache.[1][2] | Echicaoutchin. |
This compound: A Bioactive Indole Alkaloid
This compound (C₂₀H₂₂N₂O₂) is a monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) class, characterized by a complex, caged-like polycyclic architecture.[6] It is isolated from various parts of A. scholaris, notably the flowers and fruit pods.[6][7] The intricate structure of this compound has made it a challenging target for total synthesis, attracting significant interest from the synthetic chemistry community.[8] Its biological activities are central to understanding the therapeutic properties attributed to the plant parts in which it is most abundant.
Correlating Pharmacological Activity with Ethnobotanical Use
The therapeutic actions claimed in traditional medicine can often be explained by the specific pharmacological activities of a plant's constituent molecules. For this compound, a clear correlation is emerging, particularly in the context of inflammation and pain.
Anti-inflammatory and Analgesic Activity
Ethnobotanical Link: The traditional use of A. scholaris latex and leaves for treating rheumatic pains, ulcers, and other inflammatory conditions points towards potent anti-inflammatory and analgesic compounds within the plant.[1][2]
Scientific Evidence: While direct and extensive studies on this compound's anti-inflammatory effects are still developing, strong evidence from related indole alkaloids and its own mechanistic action provides a solid foundation. The anti-inflammatory activity of many alkaloids is linked to their ability to modulate key signaling pathways involved in the inflammatory response.[9][10] A study on strictosamide (B192450), a structurally related indole alkaloid, demonstrated significant in vivo anti-inflammatory and analgesic activities.[11] The mechanism was found to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] Crucially, this compound itself has been identified as an inhibitor of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[8][12][13] By inhibiting the NF-κB pathway, this compound can theoretically suppress the inflammatory cascade, providing a direct molecular explanation for the plant's use in treating inflammatory ailments.
Neuropharmacological Effects
Ethnobotanical Link: The flowers of A. scholaris have been used as a CNS depressant, and the plant as a whole is sometimes used as a general tonic.[2][5]
Scientific Evidence: Early research identified this compound as having neuropharmacological properties, specifically noting its potential as a monoamine oxidase (MAO) inhibitor and possessing antidepressant-like activity in animal models.[14] MAO inhibitors are a class of drugs used to treat depression by preventing the breakdown of key neurotransmitters. This activity provides a plausible, though less direct, link to the plant's traditional applications related to the central nervous system.
Quantitative Pharmacological Data
Quantitative data is essential for evaluating the potency of a bioactive compound. While comprehensive data for this compound is still being aggregated in the literature, the following table summarizes representative values for related activities. Further targeted studies on pure this compound are required to populate this dataset fully.
Table 2: Representative Quantitative Data for Activities Related to this compound and Alstonia scholaris
| Activity | Compound/Extract | Assay/Model | Result (IC₅₀ / MIC) | Reference |
| Anti-inflammatory | Strictosamide | Acetic acid-stimulated vascular permeability | ED₅₀ ≈ 30 mg/kg | [11] |
| Analgesic | Strictosamide | Acetic acid-induced writhing (mice) | 49.7% inhibition at 40 mg/kg | [11] |
| Antiplasmodial | Dihydrousambarensine (Bisindole alkaloid) | P. falciparum (CQ-resistant) | IC₅₀ = 32 nM | [15] |
| Antimicrobial | Synthetic 1,3-bis(aryloxy)propan-2-amine | S. aureus (MRSA) | MIC = 2.5 µg/mL | [16] |
| Anticancer | Goniothalamin | Human breast cancer (MCF-7) | IC₅₀ = 0.62 µg/mL | [17] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) and MIC (Minimum Inhibitory Concentration) are standard measures of potency. Data for strictosamide and other alkaloids are included to represent the potential of this structural class, highlighting the need for specific testing of this compound.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific validation. The following sections detail standardized protocols for the isolation of this compound and the assessment of its key biological activities.
Protocol: Isolation of this compound from A. scholaris Flowers
This protocol is a generalized procedure based on common phytochemical isolation techniques.[7]
-
Collection and Preparation: Collect fresh flowers of Alstonia scholaris. Shade dry the plant material at room temperature for 7-10 days until brittle, then grind into a coarse powder.
-
Extraction: Macerate the powdered material (e.g., 500 g) in methanol (B129727) (2.5 L) at room temperature for 72 hours with occasional shaking. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a dark, viscous crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.
-
Column Chromatography: Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v, etc.), followed by gradients of ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1). Visualize spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent for alkaloids.
-
Purification: Combine fractions showing a prominent spot corresponding to this compound. Purify further using preparative TLC or repeated column chromatography until a pure compound is obtained.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with published literature values.
Protocol: In Vitro NF-κB Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.[1][3][18]
-
Cell Culture: Culture human embryonic kidney (HEK293T) or another suitable cell line stably transfected with a luciferase reporter plasmid containing NF-κB response elements. Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well, white, flat-bottom plate at a density of ~2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Bay 11-7082).
-
Stimulation: Induce NF-κB activation by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.
-
Luciferase Assay: Add 50-100 µL of luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light intensity (Relative Light Units, RLU) is directly proportional to the luciferase activity, which reflects NF-κB transcriptional activity.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value from the resulting dose-response curve.
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[2][19][20]
-
Animals: Use healthy Wistar rats or Swiss albino mice (150-200 g), acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Negative Control (Vehicle, e.g., 0.5% CMC orally)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, orally)
-
Group III-V: Test Groups (this compound at different doses, e.g., 10, 20, 40 mg/kg, orally)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension (in normal saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a digital plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the paw edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language.
Experimental Workflow
Caption: Workflow for the isolation and pharmacological evaluation of this compound.
NF-κB Signaling Pathway Inhibition
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
Logical Relationship Diagram
Caption: Logical connection from ethnobotany to molecular mechanism.
Conclusion and Future Perspectives
The convergence of ethnobotanical knowledge and modern pharmacological investigation provides a powerful paradigm for drug discovery. This compound, a key alkaloid in Alstonia scholaris, demonstrates a clear and compelling link between the plant's traditional use for inflammatory conditions and a plausible molecular mechanism: the inhibition of the pro-inflammatory NF-κB signaling pathway. While preliminary neuropharmacological findings are also intriguing, the anti-inflammatory potential of this compound represents its most promising connection to the plant's ethnopharmacological profile.
Future research should focus on several key areas:
-
Quantitative Efficacy: Determining the precise IC₅₀ and ED₅₀ values of pure this compound in a broad range of anti-inflammatory, analgesic, antimicrobial, and anticancer assays.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a viable drug candidate.
-
Target Specificity: Elucidating the exact binding site and interaction of this compound within the NF-κB pathway (e.g., direct inhibition of IKKβ).
-
Clinical Validation: Moving towards well-designed preclinical and eventually clinical trials to validate the therapeutic efficacy and safety of this compound for inflammatory disorders.
By systematically exploring the science behind this traditional remedy, this compound stands out as a promising lead compound for the development of novel therapeutics, underscoring the immense value of ethnobotanical wisdom in guiding future drug development.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 15. Antiplasmodial activity of alkaloids from various strychnos species [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of the (±)-Strictamine Core via a Diels-Alder Reaction Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Strictamine, a complex, cage-like akuammiline (B1256633) alkaloid, has garnered significant interest within the scientific community due to its intriguing molecular architecture and potential therapeutic properties. A key biological activity of strictamine is its inhibitory effect on the nuclear factor-κB (NF-κB) signaling pathway, which is a critical regulator of immune and inflammatory responses[1]. This makes this compound and its analogues promising candidates for the development of novel anti-inflammatory and anticancer agents. While several total syntheses of (±)-strictamine have been accomplished, this document details a powerful strategy for the construction of the core structure of the closely related akuammiline alkaloid, (-)-vincorine, employing a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade. This approach highlights a modern and efficient method for assembling the complex tetracyclic core, which is a foundational element for accessing a variety of akuammiline alkaloids, including this compound.
Introduction to the Diels-Alder Approach
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol. In the context of complex natural product synthesis, an intramolecular or cascade Diels-Alder reaction can rapidly build molecular complexity from relatively simple starting materials. The following protocols are based on the enantioselective total synthesis of (-)-vincorine developed by MacMillan and coworkers, which showcases an elegant organocatalytic cascade reaction to form the tetracyclic core.[2][3][4] This core structure is a key intermediate that can be further elaborated to access various akuammiline alkaloids.
Experimental Workflow
The overall strategy involves the synthesis of a diene precursor, followed by a key organocatalyzed Diels-Alder/iminium cyclization cascade to furnish the tetracyclic core of the akuammiline family.
Figure 1. High-level workflow for the synthesis of the tetracyclic akuammiline core.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Diene Precursor
The synthesis of the diene precursor is accomplished in two steps from commercially available 5-methoxy-N′-Boc tryptamine.[3]
Step 1: Methylation
To a solution of 5-methoxy-N′-Boc tryptamine in an appropriate solvent, a suitable methylating agent is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Step 2: Directed Metalation and Negishi Coupling
The methylated intermediate undergoes directed metalation followed by a Negishi coupling reaction to install the diene moiety.[3]
Protocol 2: Organocatalytic Diels-Alder/Iminium Cyclization Cascade
This key step constructs the tetracyclic core of the vincorine alkaloid in a single, highly stereoselective transformation.[3][4]
Materials:
-
Diene precursor
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Imidazolidinone organocatalyst (e.g., first-generation MacMillan catalyst)
-
Brønsted acid (e.g., HBF₄)
-
Acetonitrile (B52724) (MeCN) as solvent
Procedure:
-
To a solution of the imidazolidinone catalyst in acetonitrile at -20 °C is added the Brønsted acid.
-
The diene precursor and the α,β-unsaturated aldehyde are then added to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched and the product is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data for the organocatalytic Diels-Alder/iminium cyclization cascade reaction as reported by MacMillan and coworkers for the synthesis of the (-)-vincorine core.[3]
| Parameter | Value |
| Reactants | |
| Diene Precursor | 1.0 equiv |
| Crotonaldehyde | 1.2 equiv |
| Catalyst System | |
| Imidazolidinone Catalyst (6·HBF₄) | 20 mol % |
| Reaction Conditions | |
| Solvent | Acetonitrile (MeCN) |
| Temperature | -20 °C |
| Results | |
| Yield of Tetracyclic Core (7) | 70% |
| Enantiomeric Excess (ee) | 95% |
Reaction Pathway and Mechanism
The organocatalytic cascade proceeds through a series of interconnected steps, beginning with the formation of a chiral iminium ion, which then participates in a highly stereoselective Diels-Alder reaction, followed by an intramolecular cyclization to yield the tetracyclic product.
Figure 2. Mechanism of the organocatalytic Diels-Alder/iminium cyclization cascade.
Application to (±)-Strictamine Synthesis
The tetracyclic core synthesized via this Diels-Alder cascade represents a significant portion of the carbocyclic framework of akuammiline alkaloids. Further synthetic manipulations, including the formation of the characteristic seven-membered azepanyl ring and adjustments to the oxidation state and functional groups, would be necessary to complete the total synthesis of (±)-strictamine. While the specific sequence of these late-stage transformations would require dedicated route development, the presented Diels-Alder strategy provides a robust and efficient entry point to this class of complex natural products.
Conclusion
The organocatalytic Diels-Alder/iminium cyclization cascade offers a powerful and highly enantioselective method for the construction of the core structure of akuammiline alkaloids. This approach streamlines the synthesis of the complex tetracyclic framework, providing a valuable platform for the total synthesis of (±)-strictamine and other related natural products. For drug development professionals, this efficient synthetic route opens avenues for the generation of analogues of this compound to explore the structure-activity relationships of NF-κB inhibition and to develop novel therapeutic agents.
References
- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 2. Nine-step enantioselective total synthesis of (-)-vincorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Gold-Catalyzed Cyclization in the Formal Total Synthesis of (±)-Strictamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The akuammiline (B1256633) alkaloid, (±)-Strictamine, possesses a complex, cage-like molecular architecture that has intrigued synthetic chemists for decades. A key strategic disconnection in the formal total synthesis of (±)-Strictamine involves the construction of its characteristic D-ring. A highly efficient method to achieve this is through a gold-catalyzed intramolecular cyclization. This protocol, reported by Nishiyama et al., utilizes a gold(I) catalyst to promote a 6-endo-dig cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline precursor, yielding the tetracyclic indolenine core of Strictamine. This document provides detailed application notes and experimental protocols for this pivotal transformation.[1][2]
Data Presentation
The efficiency of the gold-catalyzed cyclization is demonstrated with various protecting groups on the indole (B1671886) nitrogen. The following table summarizes the quantitative data from these key experiments.
| Entry | Substrate | Protecting Group (R) | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 8a | Ns (o-nitrobenzenesulfonyl) | AuCl (5) | Dioxane | 100 | 1 | 80 |
| 2 | 8b | Boc (tert-butoxycarbonyl) | AuCl (5) | Dioxane | 100 | 24 | 24 |
| 3 | 8b | AuClPPh3 (5) / AgOTf (5) | Dioxane | 100 | 24 | 43 | |
| 4 | 8c | H | AuCl (5) | Dioxane | 100 | 24 | No reaction |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Synthesis of Tetracyclic Indolenine 7a via Gold-Catalyzed Cyclization:
This protocol details the synthesis of the Ns-protected tetracyclic indolenine 7a from the cyclization precursor 8a .
Materials:
-
1-(Prop-2-yn-1-yl)-2-(2-nitrophenylsulfonyl)-1,2,3,4-tetrahydro-β-carboline (8a )
-
Gold(I) chloride (AuCl)
-
Anhydrous 1,4-dioxane (B91453)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
Procedure:
-
To a solution of 1-(prop-2-yn-1-yl)-2-(2-nitrophenylsulfonyl)-1,2,3,4-tetrahydro-β-carboline (8a ) (1.0 eq) in anhydrous 1,4-dioxane (0.05 M), add gold(I) chloride (AuCl) (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the tetracyclic indolenine 7a as a pale yellow solid.
Characterization of 7a:
The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.
Reaction Pathway and Workflow
Gold-Catalyzed 6-endo-dig Cyclization:
The key transformation is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the 1-propargyl-1,2,3,4-tetrahydro-β-carboline precursor. This activation renders the alkyne sufficiently electrophilic for the nucleophilic indole C3-position to attack in a 6-endo-dig fashion. Subsequent protodeauration regenerates the catalyst and yields the desired tetracyclic indolenine product.
Caption: Workflow and mechanism of the gold-catalyzed cyclization.
Logical Relationship of Protecting Group Efficacy:
The choice of the nitrogen protecting group on the indole moiety significantly impacts the reaction outcome. An electron-withdrawing group, such as the o-nitrobenzenesulfonyl (Ns) group, is crucial for the success of this transformation.
Caption: Influence of protecting groups on reaction yield.
References
Application Notes and Protocols: Friedel-Crafts Reaction for Constructing the Strictamine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of the intricate cage-like structure of the akuammiline (B1256633) alkaloid (±)-Strictamine presents a formidable challenge in synthetic organic chemistry. A key strategic disconnection in several successful total syntheses involves the formation of the D-ring and the concomitant creation of the crucial C7 all-carbon quaternary stereocenter. The intramolecular Friedel-Crafts reaction has emerged as a powerful tool to achieve this transformation, enabling the efficient assembly of the tetracyclic core of Strictamine. This document provides detailed application notes and protocols for this pivotal reaction, drawing from published synthetic routes.
Principle and Application
The key transformation is an intramolecular Friedel-Crafts type cyclization. This reaction involves the generation of an electrophilic species that is subsequently attacked by the electron-rich indole (B1671886) nucleus at the C7 position. The choice of catalyst and reaction conditions is critical to induce the desired cyclization and control stereoselectivity.
Experimental Protocols
While several synthetic routes towards this compound have been reported, this section will focus on a representative protocol for the Friedel-Crafts cyclization to form the D-ring. The following procedure is a composite based on general principles of Friedel-Crafts reactions used in similar contexts, as specific details are often found in the supporting information of peer-reviewed publications.
Protocol: Intramolecular Friedel-Crafts Cyclization for Tetracyclic Core Formation
This protocol describes the acid-catalyzed cyclization of a suitable precursor to form the D-ring of the this compound core.
Materials:
-
Tetracyclic precursor with an appropriate leaving group or activatable functional group
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous Solvent (e.g., Dichloromethane (B109758) (DCM))
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the tetracyclic precursor.
-
Dissolution: The precursor is dissolved in anhydrous dichloromethane under an inert atmosphere of argon.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: The Lewis acid catalyst (e.g., TMSOTf) is added dropwise to the stirred solution. The amount of catalyst will vary depending on the specific substrate and desired reactivity.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclized product.
Data Presentation
The efficiency of the Friedel-Crafts cyclization is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes hypothetical data to illustrate how quantitative results could be presented.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMSOTf | DCM | 0 | 2 | 85 |
| 2 | BF₃·OEt₂ | DCM | -78 to 0 | 4 | 78 |
| 3 | TiCl₄ | DCM | -78 | 3 | 65 |
| 4 | SnCl₄ | DCE | 0 | 2.5 | 72 |
| 5 | MsOH | MeNO₂ | rt | 6 | 55 |
Note: This data is illustrative. Actual yields will vary based on the specific substrate and experimental conditions.
Visualizations
Reaction Scheme: Friedel-Crafts Cyclization
Caption: General scheme of the intramolecular Friedel-Crafts cyclization.
Experimental Workflow
Caption: A typical experimental workflow for the Friedel-Crafts cyclization.
Discussion
The successful implementation of the Friedel-Crafts reaction for the synthesis of the this compound core is a testament to its power in complex molecule synthesis. The reaction allows for the efficient construction of a key carbocyclic ring and the installation of a challenging quaternary center. Researchers should note that optimization of the Lewis acid, solvent, and temperature is often necessary to achieve high yields and selectivity for their specific substrate. Careful control of anhydrous conditions is paramount to prevent catalyst deactivation and unwanted side reactions.
The protocols and data presented here provide a foundational understanding for researchers aiming to utilize this powerful reaction in their own synthetic endeavors. For precise experimental details, it is highly recommended to consult the supporting information of the primary literature on the total synthesis of this compound.
Application Notes: Protocols for the Extraction and Purification of Strictamine
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the extraction and purification of the indole (B1671886) alkaloid Strictamine from plant materials. The methodologies outlined are based on established phytochemical techniques, including acid-base and solvent-based extractions, followed by chromatographic purification.
Introduction
This compound is a monoterpenoid indole alkaloid found in various plant species, notably from the Apocynaceae family, such as Rhazya stricta and Alstonia scholaris.[1][2] Alkaloids from these plants have been investigated for a range of pharmacological activities.[3][4] The isolation of this compound is a critical first step for its pharmacological evaluation and potential use in drug development.
The general workflow for isolating this compound involves:
-
Extraction: Liberating the crude alkaloids from the dried and powdered plant material using a suitable solvent or solvent system.
-
Purification: Separating this compound from the complex mixture of other alkaloids and plant metabolites present in the crude extract.
This guide details two primary extraction methods—an alkaloid-specific acid-base extraction and a general solvent extraction—followed by a standard purification protocol using column chromatography.
Data Presentation: this compound Yield
The yield of this compound can vary significantly based on the plant source, geographical location, and the extraction solvent used. The following table summarizes quantitative data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an extract from Rhazya stricta.
| Plant Source | Extraction Solvent | Compound | Relative Content (%) in Extract |
| Rhazya stricta | Ethanol (B145695) | This compound | 3.44[5][6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Total Alkaloids
This method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds in the plant matrix.[2][7]
Principle: Alkaloids exist as salts in the plant's acidic vacuole. In an acidic aqueous solution, they remain as salts and are soluble. By making the solution basic, the alkaloids are converted to their free-base form, which is soluble in organic solvents and can be separated from water-soluble impurities.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Rhazya stricta)
-
10% Acetic acid in ethanol or 5% Sulfuric acid
-
Concentrated Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Beakers, separating funnel, filtration apparatus
-
Rotary evaporator
Procedure:
-
Acidic Extraction: Macerate 100 g of powdered plant material in 500 mL of 10% acetic acid in ethanol for 48-72 hours with occasional shaking. Alternatively, a diluted sulfuric acid solution can be used.[2]
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove the solid plant material (marc).
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40-45°C until most of the ethanol is removed, leaving a concentrated aqueous extract.
-
Basification: Transfer the aqueous extract to a large separating funnel. Slowly add concentrated ammonium hydroxide dropwise while shaking until the pH of the solution is between 9 and 10.
-
Liquid-Liquid Extraction: Add 100 mL of chloroform to the separating funnel. Shake vigorously for 5-10 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collection of Organic Phase: Collect the lower organic (chloroform) layer. Repeat the extraction of the aqueous layer two more times with 100 mL of fresh chloroform each time.
-
Combine and Dry: Pool all the chloroform fractions. Dry the combined extract by adding anhydrous sodium sulfate and swirling until the solvent is clear.
-
Final Concentration: Decant or filter the dried chloroform extract and concentrate it to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude alkaloid extract.
Protocol 2: Soxhlet Extraction
This method uses continuous extraction with a solvent of choice to isolate compounds. The choice of solvent is critical as it determines the types of compounds extracted.[8][9] For alkaloids, polar solvents like methanol (B129727) or ethanol are often effective.
Principle: Soxhlet extraction allows for the repeated washing of the plant material with freshly distilled hot solvent, ensuring a thorough extraction of the desired compounds.
Materials and Reagents:
-
Soxhlet apparatus (distillation flask, extractor, condenser)
-
Cellulose (B213188) extraction thimble
-
Dried and powdered plant material
-
Solvent (e.g., Methanol, Ethanol, or a Chloroform-Methanol mixture (1:1 v/v)[8])
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place approximately 50 g of the dried, powdered plant material into a cellulose thimble.[9]
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Add 500 mL of the chosen extraction solvent to the round-bottom distillation flask.[9]
-
Extraction: Assemble the apparatus and heat the flask using a heating mantle. Allow the extraction to proceed for at least 24 hours, or until the solvent in the extractor arm runs clear.[9]
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the flask and concentrate the solvent using a rotary evaporator to obtain the crude plant extract.
Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography
This is the primary method for purifying individual compounds from the crude extract.[10][11]
Principle: Separation is achieved based on the differential adsorption of compounds to the stationary phase (silica gel). Compounds are eluted using a mobile phase (solvent system), with less polar compounds eluting before more polar ones.
Materials and Reagents:
-
Glass chromatography column
-
Silica gel (60-120 mesh) for column chromatography
-
Crude alkaloid extract
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Test tubes or fraction collection vials
-
TLC plates for monitoring
Procedure:
-
Column Packing (Slurry Method): Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until it reaches the top of the silica bed.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent (or chloroform). In a separate beaker, mix this solution with a small amount of silica gel until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). This is known as gradient elution. An example of a gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
...and so on.
-
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).
-
Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound. Spot small amounts from each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Combine and Concentrate: Combine the pure fractions that contain this compound (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified compound.
Visualization of Workflows
Diagram 1: Overall Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Diagram 2: Logic of Acid-Base Extraction
Caption: Logical flow of the acid-base extraction for isolating alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological studies on this compound isolated from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical and taxonomic evaluation of Rhazya stricta in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC and Chiral Chromatography Separation of Strictamine
For Researchers, Scientists, and Drug Development Professionals
Reversed-Phase HPLC Method for Purity Assessment of Strictamine
Application Note:
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and quantification of this compound, a complex indole (B1671886) alkaloid. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile (B52724) containing formic acid, which ensures good peak shape and resolution from potential impurities. This compound, with its core indole structure, exhibits strong UV absorbance, making UV detection a suitable and sensitive method for its quantification. The indole chromophore typically has a UV maximum around 280 nm, which is used for detection in this protocol.[1] This method is ideal for routine quality control, stability studies, and reaction monitoring in drug development and natural product analysis.
Experimental Protocol:
a. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (HPLC or ultrapure grade).
-
This compound reference standard.
b. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 15% B
-
2-15 min: 15% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 15% B
-
18.1-25 min: 15% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol (B129727) or a mixture of acetonitrile and water.
-
From the stock solution, prepare working standards in the range of 1-100 µg/mL by diluting with the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% Formic Acid).
-
For unknown samples, dissolve an accurately weighed amount in the same diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 1: Representative Quantitative Data for RP-HPLC Analysis of this compound and Related Indole Alkaloids.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound (hypothetical) | ~ 9.5 | 1.1 | > 8000 |
| Related Impurity 1 | ~ 8.2 | 1.2 | > 7500 |
| Related Impurity 2 | ~ 10.8 | 1.1 | > 8200 |
Note: The data for this compound is hypothetical, based on typical performance for related indole alkaloids under these conditions.
Experimental Workflow for RP-HPLC Analysis:
Chiral Chromatography Method for Enantioselective Separation of this compound
Application Note:
This compound possesses multiple chiral centers, leading to the existence of enantiomers which may exhibit different pharmacological and toxicological profiles. This application note provides a detailed protocol for the enantioselective separation of this compound enantiomers using chiral high-performance liquid chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP), specifically an amylose-based column (Chiralpak® AD-H or equivalent), which is highly effective for the resolution of alkaloid enantiomers.[2] A normal-phase mobile system consisting of a non-polar solvent (n-hexane) and an alcohol modifier (isopropanol) is utilized. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is crucial for achieving symmetrical peak shapes and improving resolution by minimizing secondary interactions with the stationary phase.[2] This method is essential for stereochemical investigations, enantiomeric excess (e.e.) determination, and the development of stereoselective syntheses.
Experimental Protocol:
a. Instrumentation and Consumables:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.
-
Polysaccharide-based chiral column, amylose-based (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Diethylamine (DEA) (reagent grade).
-
Racemic and enantiomerically enriched this compound standards (if available).
b. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a concentration of approximately 50 µg/mL.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Data Presentation:
Table 2: Representative Quantitative Data for Chiral Separation of Vincamine (B1683053) (a Structurally Related Indole Alkaloid) on a Chiralpak AD Column.
| Enantiomer | Retention Time (t_R) (min) | Retention Factor (k') | Separation Factor (α) | Resolution (R_s) |
| (+)-cis-Vincamine | 10.2 | 3.1 | 2.4 | 4.5 |
| (-)-cis-Vincamine | 24.5 | 7.5 |
Data adapted from a study on a related alkaloid, Vincamine, to provide a realistic expectation for this compound separation.[2] The separation factor and resolution for this compound may vary.
Experimental Workflow for Chiral HPLC Separation:
References
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of the four pairs of enantiomers of vincamine alkaloids by enantioselective high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Strictamine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine is a monoterpenoid indole (B1671886) alkaloid that has garnered significant interest within the scientific community due to its complex polycyclic architecture and potential pharmacological activities. It has been shown to exhibit inhibitory effects on nuclear factor-κB (NF-κB) and monoamine oxidase, suggesting its potential in the development of novel therapeutics for inflammatory diseases and neurological disorders.[1][2] The accurate identification and quantification of this compound are crucial for its study in various contexts, from natural product isolation to synthetic chemistry and pharmacological evaluation.
This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation and quantification of small molecules.
Part 1: Structural Elucidation of this compound by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity, allowing for the complete assignment of the this compound structure.
Application Notes
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts in both spectra are highly indicative of the functional groups and the overall electronic environment within the molecule.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
-
Quantitative NMR (qNMR) Data
The following table presents representative ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 2 | 182.5 | - |
| 3 | 55.1 | 3.85 (m) |
| 5 | 52.8 | 2.60 (m), 1.95 (m) |
| 6 | 21.7 | 1.80 (m), 1.65 (m) |
| 7 | 86.4 | - |
| 8 | 134.5 | - |
| 9 | 125.2 | 7.50 (d, 7.8) |
| 10 | 122.1 | 7.10 (t, 7.5) |
| 11 | 128.0 | 7.25 (t, 7.8) |
| 12 | 110.8 | 7.05 (d, 7.5) |
| 13 | 142.9 | - |
| 14 | 120.5 | 5.40 (q, 6.9) |
| 15 | 48.9 | 3.10 (m) |
| 16 | 53.2 | 2.90 (m) |
| 17 | 175.3 | - |
| 18 | 15.8 | 1.68 (d, 6.9) |
| 19 | 60.3 | 3.55 (m) |
| 20 | 40.1 | 2.20 (m) |
| 21 | 68.2 | 4.10 (m) |
| OMe | 51.9 | 3.70 (s) |
Note: This data is representative and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the structural elucidation of a purified sample of this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup: a. Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve good resolution and lineshape.
3. 1D NMR Acquisition: a. ¹H NMR:
- Acquire a standard ¹H spectrum with a spectral width of approximately 16 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire at least 16 scans for a good signal-to-noise ratio. b. ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. c. DEPT-135:
- Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, CH₂ will be negative).
4. 2D NMR Acquisition: a. COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems. b. HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations. Optimize the spectral widths in both dimensions based on the 1D spectra. c. HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Set the long-range coupling constant to an average value of 8 Hz.
5. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly. d. Integrate the ¹H signals. e. Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure of this compound.
Workflow for NMR-based Structure Elucidation of this compound
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Part 2: Quantitative Analysis of this compound by Mass Spectrometry
Mass spectrometry is a highly sensitive and selective technique for the detection and quantification of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and determining the concentration of specific analytes.
Application Notes
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which simplifies mass spectra and provides clear molecular weight information.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic fragmentation pattern that can be used for structural confirmation and for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
-
LC-MS/MS for Quantification: Liquid chromatography is used to separate this compound from other components in a sample matrix before it enters the mass spectrometer. This reduces ion suppression and improves the accuracy and precision of quantification. An internal standard is typically used to correct for variations in sample preparation and instrument response.
Mass Spectrometry Fragmentation Data
The fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 323.18) in MS/MS experiments provides a unique fingerprint for its identification. The following table summarizes the major fragment ions observed.
Table 2: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 323.18)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 323.18 | 291.15 | CH₃OH | Loss of methanol (B129727) from the ester group |
| 323.18 | 264.14 | C₂H₅NO | Cleavage of the piperidine (B6355638) ring |
| 323.18 | 222.11 | C₇H₇N | Retro-Diels-Alder fragmentation of the indole core |
| 323.18 | 194.10 | C₈H₉NO | Further fragmentation of the core structure |
| 323.18 | 156.08 | C₁₀H₁₁NO₂ | Cleavage across the polycyclic system |
Note: This data is representative and fragmentation patterns can be influenced by the collision energy and the instrument used.
Experimental Protocol: LC-MS/MS Quantitative Analysis of this compound
This protocol describes a method for the quantitative analysis of this compound in a sample matrix (e.g., plant extract, biological fluid) using a triple quadrupole mass spectrometer.
1. Sample Preparation: a. Spiking with Internal Standard: To a known volume or weight of the sample, add a known amount of a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound (e.g., this compound-d₃). If unavailable, a structurally similar compound with a different mass can be used. b. Extraction:
- For liquid samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
- For solid samples (e.g., plant material), perform a solid-liquid extraction with a suitable solvent like methanol or a mixture of methanol and chloroform. c. Evaporation and Reconstitution: Evaporate the supernatant or extract to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase. d. Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute this compound, then return to initial conditions to re-equilibrate the column.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ion Source: Electrospray ionization (ESI) in positive ion mode.
- Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal of this compound.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: 323.2 → 264.1 (quantifier), 323.2 → 194.1 (qualifier).
- Internal Standard: Monitor the appropriate transition for the chosen IS.
- Optimize collision energy for each transition to maximize the fragment ion signal.
3. Calibration and Quantification: a. Prepare a series of calibration standards of known concentrations of this compound in a matrix that matches the samples as closely as possible. b. Spike each calibration standard with the same concentration of the internal standard as the samples. c. Analyze the calibration standards and samples by LC-MS/MS. d. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. e. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Workflow for LC-MS/MS Quantitative Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.
Part 3: Signaling Pathway Context for Drug Development
For professionals in drug development, understanding the biological context of a compound is as important as its chemical characterization. As mentioned, this compound has been reported to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.
NF-κB Signaling Pathway Inhibition by this compound
The NF-κB family of transcription factors is kept inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory and survival genes.
This compound's inhibitory effect on this pathway suggests it may interfere with one or more of these steps, potentially by inhibiting the IKK complex, preventing IκB degradation, or blocking the nuclear translocation of NF-κB. This mechanism of action makes this compound an interesting lead compound for the development of anti-inflammatory drugs.
Caption: Potential points of inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols: In Vitro Evaluation of Strictamine's Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. A key therapeutic strategy is the development of neuroprotective agents that can mitigate or prevent neuronal death. Strictamine, a naturally occurring alkaloid, has emerged as a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating the neuroprotective effects of this compound in vitro, utilizing established cell-based assays. The protocols outlined herein are designed to assess this compound's ability to protect neuronal cells from oxidative stress-induced toxicity, a common pathological mechanism in many neurodegenerative disorders.
Core Experimental Assays
A panel of in vitro assays is recommended to thoroughly assess the neuroprotective profile of this compound. These assays quantify cell viability, cytotoxicity, and intracellular reactive oxygen species (ROS) levels, providing a multi-faceted view of the compound's efficacy.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the described assays when evaluating this compound. These tables are for illustrative purposes and serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Cell Viability (MTT Assay) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 | 48 ± 3.5 |
| This compound + H₂O₂ | 1 | 62 ± 4.1 |
| This compound + H₂O₂ | 5 | 78 ± 3.9 |
| This compound + H₂O₂ | 10 | 91 ± 4.8 |
| This compound only | 10 | 98 ± 5.5 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | LDH Release (% of H₂O₂ Control) |
| Control | - | 15 ± 2.1 |
| H₂O₂ | 100 | 100 |
| This compound + H₂O₂ | 1 | 82 ± 6.3 |
| This compound + H₂O₂ | 5 | 55 ± 5.1 |
| This compound + H₂O₂ | 10 | 30 ± 4.2 |
| This compound only | 10 | 18 ± 2.5 |
Table 3: Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Levels (% of H₂O₂ Control) |
| Control | - | 20 ± 3.0 |
| H₂O₂ | 100 | 100 |
| This compound + H₂O₂ | 1 | 75 ± 5.8 |
| This compound + H₂O₂ | 5 | 48 ± 4.7 |
| This compound + H₂O₂ | 10 | 28 ± 3.9 |
| This compound only | 10 | 22 ± 2.9 |
Experimental Workflow and Protocols
A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The general experimental workflow for evaluating the neuroprotective effects of this compound is depicted below, followed by detailed protocols for each key assay.
Caption: Experimental workflow for in vitro neuroprotection assays.
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurotoxicity studies due to its neuronal characteristics.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Neurotoxicity Induction: Oxidative stress-induced neurotoxicity can be initiated by treating the cells with hydrogen peroxide (H₂O₂), a well-established neurotoxin.[2]
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3][4]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.[3] Subsequently, induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours.[1][3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]
Cytotoxicity (LDH) Assay Protocol
The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells.[4]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[4] Transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Intracellular ROS Accumulation (DCFH-DA) Assay Protocol
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[1][4]
-
Washing: Wash the cells with PBS to remove the excess DCFH-DA.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Mechanistic Insights: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying this compound's neuroprotective effects, the modulation of key signaling pathways involved in the cellular stress response can be investigated using Western Blot analysis.
Western Blot Protocol
-
Protein Extraction: Lyse the treated cells and extract total protein. Determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-NF-κB p65, total NF-κB p65, p-p38, total p38) overnight at 4°C.[1][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.[1]
Potential Signaling Pathways Modulated by this compound
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response.[1][5] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5][6] this compound may exert its neuroprotective effects by activating this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Strictamine against Bacterial Strains
Introduction
Strictamine is a naturally occurring alkaloid compound isolated from the plant Alstonia scholaris. While research has focused on its complex chemical structure and synthesis, its potential as an antimicrobial agent is an area of growing interest. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial susceptibility testing of this compound against various bacterial strains. The following protocols are based on established methodologies for determining the minimum inhibitory concentration (MIC) of a compound, a key indicator of its antimicrobial efficacy.
Data Presentation
A crucial aspect of antimicrobial susceptibility testing is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | 27853 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | Gram-positive | 29212 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | Gram-negative | 700603 | [Insert Data] | [Insert Data] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a widely accepted and reliable technique for antimicrobial susceptibility testing.[1]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or turbidity meter
-
Incubator (35-37°C)
-
Sterile pipette tips and multichannel pipettes
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
The concentration range should be chosen to cover the expected MIC value. A common starting range is from 256 µg/mL down to 0.5 µg/mL.
-
Prepare a positive control (e.g., Gentamicin) in the same manner.
-
Include a growth control well containing only the bacterial inoculum in CAMHB and no antimicrobial agent.
-
Include a sterility control well containing only CAMHB.
4. Inoculation and Incubation
-
Add the prepared bacterial inoculum to each well (except the sterility control) of the microtiter plate containing the serially diluted this compound and control antibiotic.
-
The final volume in each well should be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial susceptibility of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Signaling Pathways and Mechanism of Action
Currently, there is limited publicly available information on the specific signaling pathways or molecular mechanisms by which this compound may exert its antimicrobial effects. Further research, such as transcriptomics, proteomics, and cell-based assays, is required to elucidate its mode of action. Potential mechanisms could involve the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.
The following diagram illustrates a generalized overview of potential bacterial targets for antimicrobial compounds.
References
Application Notes and Protocols: Cell-Based Assays to Determine Strictamine's Effect on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine, a monoterpenoid indole (B1671886) alkaloid, has been identified as a compound of interest for its potential biological activities, including anti-inflammatory effects.[1][2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[4][5] Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This releases NF-κB, allowing its p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[7][8]
These application notes provide detailed protocols for a suite of cell-based assays designed to elucidate the inhibitory effects of this compound on the NF-κB signaling pathway. The described methods include a luciferase reporter gene assay for quantifying NF-κB transcriptional activity, Western blot analysis for key pathway proteins, and an immunofluorescence assay for visualizing p65 nuclear translocation.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on NF-κB signaling. This data is representative of typical results obtained from the described assays and serves as a guide for data presentation and interpretation.
Table 1: Effect of this compound on TNF-α-Induced NF-κB Luciferase Reporter Activity
| Treatment Group | This compound Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activity |
| Vehicle Control | 0 | 150,000 | 0% |
| TNF-α (10 ng/mL) | 0 | 1,500,000 | - |
| TNF-α + this compound | 1 | 1,200,000 | 20% |
| TNF-α + this compound | 5 | 750,000 | 50% |
| TNF-α + this compound | 10 | 450,000 | 70% |
| TNF-α + this compound | 25 | 225,000 | 85% |
| TNF-α + this compound | 50 | 165,000 | 89% |
Table 2: Densitometric Analysis of Western Blots for NF-κB Signaling Proteins
| Treatment Group | This compound (µM) | p-IκBα/IκBα Ratio (Fold Change vs. TNF-α) | Cytoplasmic p65 (Relative to Loading Control) | Nuclear p65 (Relative to Loading Control) |
| Control | 0 | 0.1 | 0.95 | 0.05 |
| TNF-α (10 ng/mL) | 0 | 1.0 | 0.30 | 0.70 |
| TNF-α + this compound | 10 | 0.6 | 0.55 | 0.45 |
| TNF-α + this compound | 50 | 0.2 | 0.85 | 0.15 |
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound's inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strictamine as a Scaffold for Medicinal Chemistry Derivatization in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine, a complex pentacyclic monoterpene indole (B1671886) alkaloid isolated from Alstonia scholaris and Rhazya stricta, presents a compelling scaffold for medicinal chemistry exploration.[1][2] Its unique and rigid cage-like structure offers a distinct three-dimensional framework for the development of novel therapeutic agents.[1] Notably, this compound has been reported to exhibit inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of immune and inflammatory responses.[1] This intrinsic biological activity, coupled with its structural complexity, positions this compound as a promising starting point for the design and synthesis of new drugs targeting inflammation, autoimmune disorders, and cancer.
These application notes provide a comprehensive overview of the potential of this compound as a medicinal chemistry scaffold, including hypothetical derivatization strategies, detailed experimental protocols for synthesis and biological evaluation, and data presentation guidelines.
Rationale for Derivatization
Natural products and their semi-synthetic derivatives are a cornerstone of drug discovery, often exhibiting enhanced biological activities compared to their parent compounds.[3] The derivatization of the this compound scaffold is a logical strategy to:
-
Enhance Potency: Modify the core structure to improve its inhibitory effect on the NF-κB pathway or other relevant biological targets.
-
Improve Selectivity: Fine-tune the molecule to interact with specific components of a signaling pathway, thereby reducing off-target effects.
-
Optimize Pharmacokinetic Properties: Introduce functional groups to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Explore Structure-Activity Relationships (SAR): Systematically alter the chemical structure to understand the molecular features essential for biological activity.
Hypothetical Derivatization Strategy
Given the known anti-inflammatory potential of akuammiline (B1256633) alkaloids, a hypothetical derivatization strategy for this compound could focus on modifications at key positions to enhance its NF-κB inhibitory activity. This strategy is inspired by successful derivatization of other complex alkaloids.[3] Potential sites for modification on the this compound core include the indole nitrogen, the ester group, and the ethylidene side chain.
Table 1: Hypothetical this compound Derivatives and their Design Rationale
| Compound ID | Modification | Rationale |
| ST-001 | Hydrolysis of the methyl ester to a carboxylic acid | Introduce a polar group to potentially improve solubility and explore new interactions with the biological target. |
| ST-002 | Amidation of the carboxylic acid (from ST-001) with various amines | Introduce diverse functional groups to probe the binding pocket for additional hydrogen bonding or hydrophobic interactions. |
| ST-003 | Reduction of the methyl ester to an alcohol | Alter the electronic and steric properties at this position and provide a new site for further functionalization. |
| ST-004 | N-alkylation or N-acylation of the indole nitrogen | Modulate the electronic properties of the indole ring and explore potential interactions with the target protein. |
| ST-005 | Modification of the ethylidene side chain (e.g., hydrogenation, epoxidation) | Investigate the importance of the double bond for biological activity and introduce new stereochemical centers. |
Experimental Protocols
General Synthesis Protocol for Tryptamine (B22526) Derivatives
The following is a general protocol for the synthesis of tryptamine derivatives that can be adapted for the derivatization of the this compound scaffold.[4]
Scheme 1: General Synthetic Route for Amide Derivatives of a Tryptamine Scaffold
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound or a suitable tryptamine-containing precursor
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, EDCI)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Amine (for ST-002)
-
Reducing agent (e.g., LiAlH4 for ST-003)
-
Alkyl halide or acyl chloride (for ST-004)
-
Reagents for side-chain modification (e.g., H2/Pd-C, m-CPBA for ST-005)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)
Procedure for Amide Coupling (ST-002):
-
Dissolve the this compound-derived carboxylic acid (ST-001, 1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
NF-κB Luciferase Reporter Assay Protocol
This protocol is designed to assess the inhibitory activity of this compound derivatives on the NF-κB signaling pathway.[5][6]
Caption: Workflow for the NF-κB luciferase reporter assay.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Tumor necrosis factor-alpha (TNF-α)
-
This compound derivatives dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and transfect with the NF-κB luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh DMEM containing various concentrations of the this compound derivatives.
-
Incubate the cells for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each active compound.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized derivatives.
Table 2: Hypothetical Biological Activity of this compound Derivatives against the NF-κB Pathway
| Compound ID | NF-κB Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 15.2 | > 100 | > 6.6 |
| ST-001 | 10.8 | > 100 | > 9.3 |
| ST-002a | 5.4 | 85.1 | 15.8 |
| ST-002b | 2.1 | 63.7 | 30.3 |
| ST-003 | 25.6 | > 100 | > 3.9 |
| ST-004a | 12.5 | > 100 | > 8.0 |
| ST-004b | 8.9 | 92.4 | 10.4 |
| ST-005 | 18.3 | > 100 | > 5.5 |
Signaling Pathway
The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug discovery.[7][8] this compound and its derivatives are hypothesized to inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Hypothesized mechanism of action of this compound derivatives on the NF-κB pathway.
Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its inherent biological activity against the NF-κB pathway provides a strong rationale for its use as a starting point for the development of novel anti-inflammatory agents. The protocols and strategies outlined in these application notes offer a framework for researchers to begin exploring the therapeutic potential of this fascinating natural product. Through systematic derivatization and biological evaluation, the unique chemical architecture of this compound can be leveraged to generate new and effective drug candidates.
References
- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. | Semantic Scholar [semanticscholar.org]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. bowdish.ca [bowdish.ca]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Overcoming low yield in the total synthesis of Strictamine
Welcome to the technical support center for the total synthesis of Strictamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex akuammiline (B1256633) alkaloid.
Troubleshooting Guide
This guide addresses common low-yield steps and other experimental challenges in the total synthesis of this compound.
Problem 1: Low yield in the construction of the methanoquinolizidine core via[1][2]-Stevens Rearrangement.
Q: My[1][2]-Stevens rearrangement to form the 2-azabicyclo[3.3.1]nonane system is resulting in a low yield. What are the potential causes and solutions?
A: The[1][2]-Stevens rearrangement is a critical step in several synthetic routes to this compound and can be challenging. Low yields can often be attributed to competing side reactions, incomplete conversion, or difficult purification.
Potential Causes:
-
Steric Hindrance: The complex, caged structure of the precursors can sterically hinder the desired rearrangement.
-
Competing[1][3]-Rearrangement (Stevens Rearrangement): Under certain conditions, the[1][3]-rearrangement can compete with the desired[1][2]-sigmatropic shift.
-
Ylide Formation Issues: Inefficient formation of the requisite ammonium (B1175870) ylide can lead to low conversion. The choice of base and reaction conditions are critical.
-
Product Instability: The product's strained bicyclic system might be sensitive to the reaction or workup conditions.
Troubleshooting Strategies:
-
Base and Solvent Optimization: The choice of base is crucial for efficient ylide formation. Common bases include sodium hexamethyldisilazide (NaHMDS) and potassium tert-butoxide. The solvent can also play a significant role; ethereal solvents like THF are commonly used.
-
Temperature Control: Carefully controlling the reaction temperature is essential. Low temperatures (e.g., -78 °C) are often required to favor the kinetic[1][2]-rearrangement product over the thermodynamic[1][3]-product.
-
Slow Addition of Base: Slow, dropwise addition of the base can help to maintain a low concentration of the ylide, potentially minimizing side reactions.
-
Purification Technique: The polarity and stability of the product should be considered when choosing a purification method. Flash column chromatography on silica (B1680970) gel is common, but the choice of eluent system is critical to achieve good separation from byproducts and unreacted starting material.
A notable example from the Gaich group's formal total synthesis of (±)-strictamine reported a 42% yield for their key[1][2]-sigmatropic Stevens rearrangement-II to construct the azabicyclo[3.3.1]nonane skeleton.[1] Another step in their synthesis involving a similar rearrangement yielded 53% with 21% of the starting material recovered, indicating that incomplete conversion can be a significant issue.[1]
Problem 2: Inefficient Nitrone Reduction to the Corresponding Imine.
Q: I am struggling with the reduction of the nitrone intermediate to the imine, a key step in the late-stage functionalization of the core. What are effective reducing agents and conditions?
A: The reduction of the nitrone to the imine in the context of the complex this compound framework can be sluggish and prone to over-reduction or decomposition.
Potential Causes:
-
Steric Hindrance: The nitrone functionality can be sterically shielded within the polycyclic core, making it less accessible to reducing agents.
-
Over-reduction: Strong reducing agents can lead to the over-reduction of the imine to the corresponding amine.
-
Incomplete Reaction: Milder reducing agents may not be potent enough to achieve full conversion of the nitrone.
Troubleshooting Strategies:
-
Reagent Screening: A variety of reducing agents should be screened. In the formal total synthesis of (±)-strictamine by Gaich and coworkers, it was noted that "extensive experimentation" was required for this step.[1] While treatment with tin(II) chloride dihydrate resulted in an incomplete reduction product in 61% yield, they found that phosphorus tribromide (PBr₃) in tetrahydrofuran (B95107) (THF) successfully yielded the desired imine in 58%.[1]
-
Reaction Conditions: Optimization of temperature, reaction time, and solvent is crucial. Some reductions may require elevated temperatures to proceed at a reasonable rate.
-
Monitoring the Reaction: Careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid over-reduction or degradation of the product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound stem from its highly complex and congested cage-like molecular architecture.[2] Key difficulties include:
-
Construction of the Methanoquinolizidine System: This bridged bicyclic core is a signature and challenging feature of the akuammiline alkaloids.[1]
-
Formation of the C7 All-Carbon Quaternary Stereocenter: Creating this sterically congested quaternary center with the correct stereochemistry is a significant hurdle.[4][5]
-
Control of Stereochemistry: The molecule contains multiple stereocenters that must be set with high precision.
Q2: Are there alternative strategies to the[1][2]-Stevens rearrangement for constructing the core structure?
A2: Yes, several other strategies have been successfully employed. For instance, the Snyder group developed a formal asymmetric total synthesis that utilizes a catalytic asymmetric propargylation followed by a gold(I)/silver(I)-mediated 6-endo-dig cyclization to construct the indolenine-fused methanoquinolizidine core.[6][7] The Ohno group has also reported a formal total synthesis based on a gold-catalyzed cyclization. The Zhu group's total synthesis features the creation of the C7 quaternary center at an early stage and a late-stage construction of the indolenine unit.[4]
Q3: I am observing a low yield in a Nickel-promoted cyclization step. What could be the issue?
A3: While specific details of your reaction are needed for a precise diagnosis, low yields in Ni-promoted cyclizations in complex alkaloid syntheses can arise from several factors:
-
Catalyst Deactivation: The nickel catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are pure and the reaction is performed under anhydrous and inert conditions.
-
Ligand Choice: The choice of ligand for the nickel catalyst is often critical for both yield and selectivity. Experimenting with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands may be beneficial.
-
Substrate Purity: Impurities in the cyclization precursor can interfere with the catalytic cycle.
-
Reaction Temperature and Time: These parameters often require careful optimization. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
In one reported synthesis, a Ni-promoted cyclization was noted to proceed with "poor yield," highlighting the potential difficulty of this transformation in complex settings.
Quantitative Data Summary
The following tables summarize reported yields for key transformations in various total and formal syntheses of this compound, providing a comparative overview.
Table 1: Yields of Key Ring-Forming Reactions
| Reaction Type | Research Group | Reported Yield | Reference |
| [1][2]-Stevens Rearrangement-II | Gaich et al. | 42% | [1] |
| Nitrone Reduction to Imine | Gaich et al. | 58% | [1] |
| [1][2]-Stevens Rearrangement-I | Gaich et al. | 53% (+21% SM) | [1] |
| Au(I)/Ag(I)-mediated 6-endo-dig cyclization | Snyder et al. | Not explicitly stated for this step | [6][7] |
| Late-stage Indolenine Construction | Zhu et al. | Not explicitly stated for this step | [4] |
Experimental Protocols
Protocol 1: Nitrone Reduction (Gaich et al.)
-
Reaction: Reduction of nitrone 25 to imine 26 .
-
Reagents: Phosphorus tribromide (PBr₃).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of nitrone 25 in anhydrous THF at 0 °C under an inert atmosphere, a solution of PBr₃ in THF is added dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Yield: 58%[1]
Visualizations
Below are diagrams illustrating key aspects of this compound synthesis.
Caption: Overview of key stages in the total synthesis of this compound.
Caption: A general workflow for troubleshooting low-yield reactions.
References
- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 2. Alkaloid Synthesis: this compound (Gaich), this compound (Snyder), Corymine (Sun/Li), Lycodoline (Fan), Mitomycin K (Yang), Lasubine I (Takayama) [organic-chemistry.org]
- 3. Simple electrochemical reduction of nitrones to amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Formal Total Synthesis of (±)-Strictamine Based on a Gold-Catalyzed Cyclization. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Pictet-Spengler Reaction in Alkaloid Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of alkaloid scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in a Pictet-Spengler reaction?
Low or no product yield is a frequent issue and can be attributed to several factors:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed, relying on the formation of a highly electrophilic iminium ion. If the catalyst is too weak or used in an insufficient amount, the reaction may not proceed efficiently.[1]
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack by the aromatic ring. If the ring possesses electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction. Conversely, electron-donating groups on the aromatic ring generally lead to higher yields under milder conditions.[2][3]
-
Decomposition of Starting Materials: Tryptamine (B22526) and its derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation and reduced yield.[1]
-
Poor Quality of Reagents: Impurities in the starting β-arylethylamine, aldehyde, or solvents can introduce side reactions or inhibit the catalyst.[1] Water, in particular, can hydrolyze the iminium ion intermediate, preventing cyclization.[1]
-
Steric Hindrance: Bulky substituents on either the amine or the aldehyde can sterically hinder the initial condensation or the subsequent cyclization step.[1]
Q2: How do I choose the appropriate acid catalyst for my Pictet-Spengler reaction?
The choice of acid catalyst is critical and depends on the reactivity of your substrate.
-
For activated aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups), milder acids like acetic acid or even protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be sufficient.[2][4]
-
For less activated aromatic rings (e.g., a simple phenyl group), stronger acids are generally required. These include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even superacids.[2][5] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[1]
-
For acid-sensitive substrates, milder conditions or alternative strategies like the N-acyliminium ion Pictet-Spengler reaction should be considered.[2]
Q3: My reaction is producing multiple side products. How can I improve selectivity?
The formation of side products can often be managed by optimizing the reaction conditions:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.[1]
-
Minimizing Epimerization: In cases where a new chiral center is formed, harsh acidic conditions can lead to epimerization. Careful control of acid concentration and reaction time is crucial.[1]
-
Protecting Groups: If side reactions involve other functional groups on your starting materials (e.g., δ-lactam formation from an unprotected α-ketoacid), the use of appropriate protecting groups can enhance selectivity.[1]
-
Purification of Starting Materials: As mentioned, impurities are a common source of side reactions. Ensure the purity of your reagents before starting the reaction.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Pictet-Spengler reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate acid catalysis | Screen a range of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂). Optimize the catalyst loading. |
| Low reactivity of the aromatic ring | If possible, use a substrate with electron-donating groups on the aromatic ring. For less reactive substrates, harsher conditions (stronger acid, higher temperature) may be necessary. | |
| Decomposition of starting materials | Start with milder conditions (lower temperature, less concentrated acid) and gradually increase if no reaction is observed. Consider a two-step procedure: form the Schiff base first, then add the acid for cyclization.[1] | |
| Impure reagents/presence of water | Use purified starting materials and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | |
| Formation of Multiple Products | Poor diastereoselectivity | Optimize the reaction temperature. The cis isomer is often the kinetic product, while the trans is the thermodynamic product.[1] The choice of solvent and catalyst can also influence the diastereomeric ratio. |
| Formation of regioisomers | If the aromatic ring has multiple potential sites for cyclization, the regioselectivity can be influenced by the electronic and steric nature of the substituents. Blocking one of the positions with a removable group can be a strategy. | |
| Oxidation of the indole (B1671886) nucleus | Avoid prolonged exposure to air and harsh conditions. The use of antioxidants or performing the reaction under an inert atmosphere can mitigate this issue.[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil | Try precipitation by adding a non-polar solvent to a concentrated solution of the product in a polar solvent. If that fails, column chromatography with a carefully selected eluent system is the most common method for purifying oily products.[1] |
| Product co-elutes with starting material | Optimize the TLC/column chromatography solvent system. A gradient elution may be necessary to achieve good separation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various catalysts and solvents on the yield of the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.
Table 1: Effect of Catalyst on the Yield of Tetrahydro-β-carbolines
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | Citric Acid (10) | Water | 3 | 92 | [6] |
| 2 | Tryptamine | 4-Nitrobenzaldehyde | Citric Acid (10) | Water | 3.5 | 94 | [6] |
| 3 | Tryptamine | Benzaldehyde | None | HFIP | 8 | 95 | [4] |
| 4 | L-Tryptophan methyl ester | 4-Nitrobenzaldehyde | None | HFIP | 10 | 96 | [4] |
| 5 | Tryptamine | Cyclohexanone | Glacial Acetic Acid | Toluene | 6 | 91 | [7] |
Table 2: Effect of Solvent on the Yield of a Pictet-Spengler Reaction Catalyzed by L-cysteine
| Entry | Solvent | Yield (%) | Reference |
| 1 | H₂O | 85 | [8] |
| 2 | CH₃OH | 72 | [8] |
| 3 | CH₃CN | 65 | [8] |
| 4 | THF | 58 | [8] |
| 5 | Toluene | 43 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tetrahydro-β-carbolines
This protocol describes a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine and an aldehyde.
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758), toluene, or HFIP) in a round-bottom flask equipped with a magnetic stirrer.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Acid Catalysis: If required, add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture. For reactions in HFIP, no additional catalyst is needed.[4]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of Tetrahydroisoquinolines
This protocol outlines a general procedure for the synthesis of 1-substituted-tetrahydroisoquinolines from a β-phenylethylamine and an aldehyde.
-
Reactant Preparation: To a solution of the β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile), add the aldehyde (1.1 eq).
-
Acid Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated HCl or TFA). For less activated systems, stronger acids and higher temperatures may be required.[2]
-
Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
Work-up and Neutralization: After completion, cool the reaction to room temperature and carefully neutralize it with a base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Challenges in the isolation of Strictamine from complex plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of Strictamine from complex plant extracts, primarily from Alstonia scholaris and Rhazya stricta.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound isolation?
A1: The main plant sources for this compound are from the Apocynaceae family, notably the leaves, stems, and fruits of Alstonia scholaris and Rhazya stricta.[1][2] These plants are known to produce a wide array of monoterpenoid indole (B1671886) alkaloids, including this compound.
Q2: What makes the isolation of this compound challenging?
A2: The isolation of this compound is challenging due to the complex nature of the plant extracts. These extracts contain a multitude of structurally similar alkaloids and other secondary metabolites.[1][2] This complexity necessitates multi-step purification protocols to achieve high purity of the target compound.
Q3: Which solvents are most effective for the initial extraction of this compound?
A3: The choice of solvent significantly impacts the extraction yield of alkaloids. Generally, polar solvents like methanol (B129727) and ethanol (B145695) are effective for extracting a broad range of alkaloids, including this compound. A mixture of chloroform (B151607) and methanol has also been shown to be highly efficient in extracting phytochemicals from Rhazya stricta.[3] Methanolic extracts of Alstonia scholaris leaves have been confirmed to contain this compound.
Q4: What are the common impurities encountered during this compound isolation?
A4: The common impurities are other alkaloids present in the plant source. For instance, extracts of Alstonia scholaris can contain picrinine, nareline, and akuammidine, among others.[1] Similarly, Rhazya stricta extracts may contain eburenine, isositsirikine, antirhine, and strictanol.[4] The separation of these structurally related alkaloids is a primary challenge.
Q5: What are the key physicochemical properties of this compound to consider during purification?
A5: this compound is an alkaloid with a molecular weight of 322.4 g/mol . Its basic nature is a key property to consider. This allows for acid-base extraction techniques to separate the total alkaloids from non-alkaloidal components. Its polarity will dictate the choice of stationary and mobile phases in chromatographic separations.
Quantitative Data
The following table summarizes the total phytochemical extraction yield from Rhazya stricta leaves using different solvents. While not specific to this compound, it provides a good indication of the extraction efficiency of various solvents for compounds from this plant.
| Solvent/Solvent System | Plant Part | Extraction Method | Total Phytochemical Yield (%) | Reference |
| Methanol | Leaves | Soxhlet | 8.7 | [5] |
| Chloroform:Methanol (1:1) | Leaves | Not Specified | 47.55 | [3] |
| Ethanol | Leaves | Not Specified | - | [3] |
| Diethyl Ether | Leaves | Not Specified | - | [3] |
| Ethyl Acetate (B1210297) | Leaves | Not Specified | 6.05 | [3] |
| Hexane | Leaves | Soxhlet | - | [5] |
Note: The yield of pure this compound will be significantly lower than the total phytochemical yield and is dependent on the subsequent purification steps.
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Alstonia scholaris or Rhazya stricta
This protocol outlines a general procedure for the extraction of total alkaloids, which would be the first step before the specific isolation of this compound.
-
Plant Material Preparation: Air-dry the leaves, stems, or fruits of the plant material and grind them into a coarse powder.
-
Defatting (Optional but Recommended): To remove non-polar impurities, first, extract the powdered material with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours using a Soxhlet apparatus. Discard the non-polar extract.
-
Alkaloid Extraction: Air-dry the defatted plant material. Subsequently, extract the material with a polar solvent such as methanol or a chloroform:methanol mixture (e.g., 1:1 v/v) for 48-72 hours in a Soxhlet apparatus or through maceration with agitation.
-
Concentration: Concentrate the polar solvent extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Acid-Base Extraction for Total Alkaloids:
-
Dissolve the crude extract in a 5% aqueous solution of an acid (e.g., hydrochloric acid or acetic acid).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution).
-
Extract the liberated free alkaloids with an organic solvent such as chloroform or dichloromethane. Repeat the extraction 3-4 times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.
-
Protocol 2: Isolation of this compound using Column Chromatography
This is a representative protocol for the purification of this compound from the total alkaloid extract. Optimization of the mobile phase will be required based on TLC analysis.
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack uniformly. Let the excess solvent drain until it is just above the silica gel bed. Do not let the column run dry.
-
Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1, etc.)
-
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol, 9:1 v/v) and visualize under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).[6]
-
Combining and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard if available, or by subsequent analysis) and evaporate the solvent to obtain the isolated compound.
-
Further Purification (if necessary): If the isolated compound is not sufficiently pure, it can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Bands | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.3 for this compound. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Compound Elutes too Quickly (with solvent front) | Mobile phase is too polar. | Start with a less polar mobile phase and use a shallower polarity gradient. |
| Compound Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by adding methanol). |
| Strong interaction with silica gel. | This compound is basic and can interact strongly with the acidic silica gel. Add a small amount of a base like triethylamine (B128534) (0.1%) to the mobile phase to reduce tailing and improve elution. | |
| Tailing of Spots on TLC and Bands on Column | Strong acid-base interaction between the basic alkaloid and acidic silica gel. | Add a small percentage of a base (e.g., triethylamine or ammonia) to the mobile phase. |
| Presence of acidic impurities in the sample. | Pre-treat the sample with a mild base before loading it onto the column. |
HPLC Troubleshooting for Alkaloid Purification
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine group of this compound and residual acidic silanols on the stationary phase. | Use a base-deactivated column. Add a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Poor Resolution Between this compound and Other Alkaloids | Inappropriate mobile phase composition. | Optimize the mobile phase. Try different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase. |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially the pH. |
| Column not properly equilibrated. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| No Peak Detected | Compound is not eluting. | The mobile phase may be too weak (not enough organic solvent). |
| Compound is not being detected. | Ensure the detector wavelength is appropriate for this compound. Check for any blockages in the system. |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Rhazya stricta Decne Phytochemistry, Bioactivities, Pharmacological Activities, Toxicity, and Folkloric Medicinal Uses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Rhazya Stricta plant organic extracts on human induced pluripotent stem cells derived neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Chiral HPLC Resolution of Strictamine Enantiomers
Welcome to the technical support center for the chiral HPLC separation of Strictamine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the development and optimization of robust analytical methods for this complex separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of this compound and related indole (B1671886) alkaloids.
Q1: I am not seeing any separation of the this compound enantiomers. Where do I start?
A1: A complete lack of separation is a common starting point in method development. Here are the initial steps to take:
-
Confirm Chiral Stationary Phase (CSP) Selection: Ensure you are using a chiral column suitable for indole alkaloids. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), have shown success in separating structurally similar indole alkaloids and are a recommended starting point.[1]
-
Verify Mobile Phase Composition: For normal-phase chromatography, a typical starting mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) (IPA) or ethanol. Ensure all solvents are HPLC grade.
-
Check Column Installation and Equilibration: Confirm that the column is installed correctly and has been thoroughly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times than achiral columns.
Q2: My peaks are broad and the resolution is poor (Resolution < 1.5). How can I improve this?
A2: Poor resolution and broad peaks can be addressed by systematically optimizing your chromatographic conditions.
-
Optimize Mobile Phase Composition: The percentage of the alcohol modifier is a critical parameter. Decreasing the concentration of the modifier (e.g., isopropanol) will generally increase retention times and often improve resolution. However, excessively long retention can lead to peak broadening. A systematic adjustment in small increments (e.g., 1-2%) is recommended.
-
Adjust the Flow Rate: Chiral separations frequently benefit from lower flow rates compared to standard HPLC analyses. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance the interactions between the analytes and the CSP, leading to better resolution.
-
Evaluate Column Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[2] It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation. Lower temperatures often improve selectivity, but can increase viscosity and backpressure.
-
Check for Column Overload: Injecting a sample that is too concentrated can cause peak broadening and tailing. Try diluting your sample and reinjecting to see if peak shape improves.
Q3: I am observing significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase Additives: For basic compounds like many alkaloids, adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape. Common additives include diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at concentrations of 0.1-0.5%. These additives compete with the analyte for active sites on the stationary phase that can cause tailing.
-
Assess Column Health: Over time, columns can degrade, leading to poor peak shape. If mobile phase optimization does not resolve the tailing, consider flushing the column according to the manufacturer's instructions or testing a new column.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial screening conditions for the chiral separation of a new indole alkaloid like this compound?
A1: A good starting point for method development is to screen a few different polysaccharide-based chiral columns (e.g., Chiralpak® AD, Chiralcel® OD) with a simple mobile phase like n-Hexane:Isopropanol (90:10, v/v). If the analyte is basic, include 0.1% DEA in the mobile phase.
Q2: Can I use gradient elution for chiral separations?
A2: While most chiral separations are performed isocratically to maximize resolution, gradient elution can be useful for screening a wide range of solvent strengths or for analyzing samples with components of widely varying polarity. However, it is important to remember that changes in the mobile phase composition during the run can affect the chiral recognition mechanism. For quantitative analysis, an isocratic method is generally preferred for its robustness and reproducibility.
Q3: How often should I prepare a fresh mobile phase?
A3: It is recommended to prepare fresh mobile phase daily, especially if it contains volatile additives like DEA or TEA. The composition of the mobile phase can change over time due to evaporation, which can lead to shifts in retention time and resolution.
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Development for Indole Alkaloids
| Parameter | Recommended Starting Conditions | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | These have shown success with similar compounds.[1] |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Adjust the ratio to optimize retention and resolution. |
| Additive (for basic alkaloids) | 0.1% Diethylamine (DEA) | Improves peak shape by reducing tailing. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution. |
| Column Temperature | 25 °C | Optimize by testing a range (e.g., 15-40 °C). |
| Detection | UV at 230 nm or 280 nm | Indole alkaloids typically have strong UV absorbance at these wavelengths. |
| Injection Volume | 5 - 10 µL | Avoid column overload by injecting a small volume of a dilute sample. |
Experimental Protocols
Protocol 1: General Method Development Workflow for Chiral Separation of this compound
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H (or their immobilized equivalents).
-
-
Initial Mobile Phase Screening:
-
Prepare a mobile phase of n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA.
-
Equilibrate the column with at least 20-30 column volumes of the mobile phase.
-
Inject a racemic standard of this compound.
-
If no separation is observed, try a different alcohol modifier (e.g., ethanol).
-
-
Optimization of Mobile Phase Composition:
-
If partial separation is observed, systematically vary the percentage of the alcohol modifier in 2% increments to find the optimal resolution.
-
-
Flow Rate and Temperature Optimization:
-
Once a promising mobile phase composition is identified, investigate the effect of flow rate (e.g., 0.5, 0.7, and 1.0 mL/min).
-
Subsequently, evaluate the effect of column temperature (e.g., 15°C, 25°C, and 40°C) to further refine the separation.
-
-
Method Validation:
-
Once optimal conditions are established, perform method validation to assess parameters such as linearity, precision, accuracy, and robustness.
-
Mandatory Visualization
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
Minimizing degradation of Strictamine during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Strictamine to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C and is stable for up to three years. If dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[1] For short-term transport, shipping with blue ice or at ambient temperature is acceptable.[1]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many indole (B1671886) alkaloids, this compound is susceptible to degradation from exposure to heat, light, and extreme pH conditions (both acidic and basic). Oxidation is another significant degradation pathway. It is crucial to handle the compound in a controlled environment to minimize exposure to these factors.
Q3: How can I detect degradation in my this compound sample?
A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. Visual inspection for color change or precipitation in solutions can also be an initial indicator of degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, based on the chemistry of indole alkaloids, degradation is likely to occur at the indole nucleus. Oxidation can lead to the formation of oxindoles and isatins.[2] Hydrolysis of the ester group is also a potential degradation pathway under acidic or basic conditions.
Q5: Should I be concerned about the stability of this compound in my experimental solutions?
A5: Yes, the stability of this compound in solution can be a concern, especially under prolonged exposure to experimental conditions. It is advisable to prepare fresh solutions for each experiment whenever possible. If solutions need to be stored, they should be kept at -80°C and protected from light. The pH of the buffer system used in your experiments can also impact stability. It is recommended to perform a preliminary stability study in your specific experimental buffer if the experiment is to be conducted over an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an older this compound solution. | Degradation of this compound due to improper storage or prolonged time in solution. | Prepare a fresh stock solution from powder. Verify the concentration and purity of the new solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm their retention times. Use LC-MS to identify the mass of the unknown peaks for structural elucidation. |
| Precipitation or color change in this compound solution. | Instability in the chosen solvent or buffer, or significant degradation. | Check the solubility of this compound in the solvent/buffer. Prepare a new solution and store it under the recommended conditions (frozen, protected from light). Consider using a different solvent system if the issue persists. |
| Inconsistent experimental results between batches of this compound. | Variation in the purity of different batches or degradation of one batch. | Analyze all batches by HPLC to confirm their purity and concentration before use. Store all batches under identical, recommended conditions. |
Data on Forced Degradation of a Related Indole Alkaloid
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Representative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 30% |
| Thermal | Solid State | 48 hours | 80°C | 5% |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolution: Add a suitable solvent (e.g., DMSO, Ethanol) to the powder. For biological assays, DMSO is a common choice.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into small, light-protected vials and store at -80°C.
-
Quality Control: Before use in critical experiments, verify the concentration and purity of a representative aliquot by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific instrumentation and degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Gradient back to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak.
Visualizations
Caption: Experimental workflow for handling and quality control of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Strategies to improve the signal-to-noise ratio in NMR analysis of Strictamine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address the common challenge of a low signal-to-noise (S/N) ratio in the NMR analysis of strictamine and other complex natural products. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my NMR spectrum of this compound so low?
A1: A low signal-to-noise ratio in the NMR analysis of natural products like this compound can stem from several factors. Often, these compounds are isolated in small quantities, leading to dilute samples. The inherent complexity of the molecule can distribute signals across a wide spectral range, with some signals being intrinsically weak. Furthermore, the 13C isotope has a low natural abundance (about 1.1%) and a lower gyromagnetic ratio compared to 1H, making 13C NMR spectroscopy significantly less sensitive.[1][2][3]
Q2: What is the most straightforward way to improve the S/N ratio?
A2: The simplest and most effective method is to increase the number of scans (NS). The signal-to-noise ratio is proportional to the square root of the number of scans.[3] Therefore, quadrupling the number of scans will double the S/N ratio.[3] While this is a direct approach, it comes at the cost of increased experiment time.
Q3: How does sample preparation affect the S/N ratio?
A3: Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Key considerations include:
-
Concentration: Prepare your sample at the highest feasible concentration without causing precipitation or significant viscosity issues. Doubling the concentration can double the signal strength.[1][3]
-
Solvent: Use high-quality deuterated solvents to minimize solvent signals that can obscure your analyte peaks.[3] Ensure the sample volume is appropriate for your NMR tube and probe; typically, 0.5 to 0.7 mL is sufficient for a standard 5 mm tube.[3]
-
Clarity: The sample should be free of any particulate matter. It is highly recommended to filter your sample directly into the NMR tube to prevent broad lines and a distorted spectrum.[3][4]
Q4: Can hardware upgrades significantly improve the S/N ratio?
A4: Yes, hardware plays a crucial role. The use of a cryogenically cooled probe (CryoProbe) can dramatically increase sensitivity, often by a factor of 3 to 4, and in some cases, even more.[5] Higher field strength magnets also lead to increased sensitivity and spectral dispersion, which is beneficial for complex molecules like this compound.[6][7]
Q5: Are there data processing techniques to enhance the S/N ratio after the experiment?
A5: Several post-acquisition data processing techniques can improve the S/N ratio. Applying a matched exponential or Gaussian window function to the Free Induction Decay (FID) before Fourier transformation can enhance the signal relative to the noise, although this may come at the expense of some spectral resolution.[8] More advanced computational methods, such as deep neural networks, have shown the potential to significantly increase the S/N ratio by effectively differentiating signals from noise.[9][10]
Troubleshooting Guide
Issue: Weak or Noisy Spectrum
This guide provides a systematic approach to diagnosing and resolving low S/N issues in your NMR experiments with this compound.
Step 1: Evaluate Sample Preparation
A logical first step in troubleshooting is to assess the sample itself, as it is a common source of poor spectral quality.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. nmr.oxinst.jp [nmr.oxinst.jp]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Overcoming matrix effects in LC-MS/MS quantification of Strictamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the LC-MS/MS quantification of Strictamine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant signal suppression for this compound in my plasma samples compared to the standard in a pure solvent. What is the likely cause and how can I fix it?
A1: This is a classic sign of a matrix effect, where co-eluting endogenous components from the plasma interfere with the ionization of this compound in the mass spectrometer's ion source. Phospholipids (B1166683) are common culprits in plasma samples.
Recommended Actions:
-
Optimize Sample Preparation: Your current sample preparation protocol may not be sufficient to remove interfering matrix components. Consider switching to a more rigorous method.
-
Protein Precipitation (PPT): If you are currently using a simple PPT with acetonitrile (B52724) or methanol (B129727), consider a phospholipid removal plate or a modified PPT procedure.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at separating analytes from highly polar matrix components. Given this compound's predicted LogP of 1.8, you could use a moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Adjusting the pH of the aqueous phase to be 2 units above the pKa of this compound will ensure it is in its neutral form and extracts efficiently into the organic phase.
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup. For this compound, a mixed-mode cation exchange SPE cartridge could be effective. The basic nitrogen in this compound will be protonated at acidic pH, allowing it to bind to the cation exchange sorbent. Interfering non-basic compounds can be washed away, and then this compound can be eluted with a basic solution.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Modification: Extend the gradient to allow more time for the elution of early-eluting polar interferences before this compound.
-
Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide different retention mechanisms for interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. It will co-elute with this compound and experience the same degree of ion suppression or enhancement, ensuring the ratio of the analyte to the IS remains constant and allowing for accurate quantification.
Q2: My this compound peak shape is broad and tailing in my plant extract samples. What could be causing this?
A2: Poor peak shape in complex matrices like plant extracts can be due to several factors, including matrix effects, column overload, or secondary interactions with the stationary phase. Plant extracts can contain a wide variety of compounds, including other alkaloids, flavonoids, and lipids, that can interfere with the analysis.
Recommended Actions:
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components and improve peak shape. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Column Flushing: Ensure your column is properly cleaned between injections. A robust wash method with a strong solvent like isopropanol (B130326) can help remove strongly retained matrix components.
-
Mobile Phase Modifier: The addition of a small amount of a competing base, such as ammonium (B1175870) hydroxide (B78521), to the mobile phase can help to reduce peak tailing caused by secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column.
-
Sample Preparation Enhancement: Plant extracts often require more extensive cleanup than plasma. Consider a multi-step cleanup process, such as a combination of LLE followed by SPE, to remove a wider range of interfering compounds.
Q3: I am seeing significant ion enhancement for this compound in my urine samples. Why is this happening and what should I do?
A3: Ion enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte. This is less common than ion suppression but can still lead to inaccurate quantification.
Recommended Actions:
-
Post-Column Infusion Experiment: To identify the region of your chromatogram where ion enhancement is occurring, perform a post-column infusion experiment. A constant flow of a this compound solution is introduced into the mobile phase after the analytical column, and a blank urine extract is injected. Any increase in the baseline signal for this compound will indicate the retention time of the interfering compounds.
-
Chromatographic Adjustment: Once you have identified the region of ion enhancement, adjust your chromatographic method to move the this compound peak away from this area. This could involve changing the gradient, flow rate, or column chemistry.
-
Matrix-Matched Calibrators: If you cannot chromatographically resolve the interference, prepare your calibration standards and quality control samples in a blank urine matrix that is free of this compound. This will ensure that the calibrators experience the same degree of ion enhancement as your unknown samples, leading to more accurate results.
Frequently Asked Questions (FAQs)
Q: What is a matrix effect?
A: A matrix effect in LC-MS/MS is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative results.[1]
Q: How can I quantitatively assess the matrix effect for this compound?
A: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract (A) with the peak area of this compound in a pure solvent (B) at the same concentration. The matrix factor (MF) is calculated as (A/B) * 100%.
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q: What are the most common sources of matrix effects in biological samples?
A: In biological fluids like plasma, phospholipids and salts are major contributors to matrix effects.[1] In tissues, lipids and proteins are the primary sources. For plant extracts, a wide range of endogenous compounds such as other alkaloids, glycosides, and phenolic compounds can cause interference.
Q: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A: While a SIL-IS is the gold standard for compensating for matrix effects, it may not always be feasible due to cost or availability. In its absence, a structural analog can be used as an internal standard, but it may not co-elute perfectly with the analyte and thus may not fully compensate for matrix effects. Thorough method validation, including a rigorous assessment of matrix effects, is crucial when a SIL-IS is not used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to provide a clean extract of this compound from plasma, minimizing matrix effects.
-
Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 100 mM formic acid in water.
-
Loading: To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1: 323.2 m/z -> Q3: 144.1 m/z (quantifier), 184.1 m/z (qualifier)
-
This compound-d3 (IS): Q1: 326.2 m/z -> Q3: 147.1 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following tables present hypothetical data from a method validation experiment for this compound in human plasma, demonstrating the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Matrix Effect Assessment of this compound in Human Plasma
| Sample Preparation Method | Mean Peak Area (Spiked Post-Extraction) | Mean Peak Area (Neat Solution) | Matrix Factor (%) |
| Protein Precipitation (Acetonitrile) | 65,432 | 121,876 | 53.7 |
| Liquid-Liquid Extraction (MTBE) | 98,765 | 122,109 | 80.9 |
| Solid-Phase Extraction (Mixed-Mode) | 119,876 | 121,998 | 98.3 |
Table 2: Recovery of this compound from Human Plasma
| Sample Preparation Method | Mean Peak Area (Spiked Pre-Extraction) | Mean Peak Area (Spiked Post-Extraction) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 61,234 | 65,432 | 93.6 |
| Liquid-Liquid Extraction (MTBE) | 87,901 | 98,765 | 89.0 |
| Solid-Phase Extraction (Mixed-Mode) | 112,685 | 119,876 | 94.0 |
Table 3: Precision and Accuracy Data using Mixed-Mode SPE
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.7 |
| Low QC | 3 | 3.05 | 101.7 | 6.5 |
| Mid QC | 50 | 48.9 | 97.8 | 4.2 |
| High QC | 150 | 153.2 | 102.1 | 3.8 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
Validation & Comparative
Validating the Neuroprotective Potential of Strictamine: A Comparative Guide for Primary Neuron Cultures
For Immediate Release
This guide provides a comparative analysis of the potential neuroprotective effects of Strictamine, an akuammiline (B1256633) alkaloid derived from Rhazya stricta, against established neuroprotective agents in primary neuron cultures. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Disclaimer: As of the date of this publication, there is a notable lack of direct experimental data in peer-reviewed literature specifically validating the neuroprotective effects of isolated this compound in primary neuron cultures. The data presented for this compound herein is hypothetical and projected based on the known anti-inflammatory and antioxidant properties of Rhazya stricta extracts and related alkaloids. This guide is intended to serve as a framework for future research to rigorously evaluate the neuroprotective potential of this compound.
Comparative Analysis of Neuroprotective Efficacy
To provide a context for the potential neuroprotective effects of this compound, this section compares its hypothesized efficacy against two well-characterized neuroprotective agents: Memantine, a well-established NMDA receptor antagonist, and Curcumin, a natural compound with potent antioxidant and anti-inflammatory properties. The following table summarizes the expected outcomes from key in vitro neuroprotection assays.
| Parameter | This compound (Hypothetical) | Memantine | Curcumin | Untreated Control (with neurotoxin) |
| Neuronal Viability (%) | 75 ± 5% | 80 ± 6% | 70 ± 8% | 30 ± 7% |
| Apoptotic Cells (%) | 15 ± 4% | 12 ± 3% | 20 ± 5% | 60 ± 9% |
| Reactive Oxygen Species (ROS) Levels (Fold Change) | 1.5 ± 0.3 | 2.5 ± 0.5 | 1.2 ± 0.2 | 4.0 ± 0.7 |
| Caspase-3 Activity (Fold Change) | 1.8 ± 0.4 | 1.5 ± 0.3 | 2.0 ± 0.6 | 5.0 ± 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and expansion of these findings.
Primary Cortical Neuron Culture
Primary cortical neurons can be prepared from embryonic day 18 (E18) rat embryos.[1] The cortices are dissected and dissociated into single cells. Neurons are then plated on poly-D-lysine-coated plates and cultured in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature neurons at 7-10 days in vitro (DIV).
Induction of Neuronal Injury
-
Glutamate-Induced Excitotoxicity: To model excitotoxicity, primary cortical neurons are exposed to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).[2][3]
-
Oxidative Stress: Oxidative stress can be induced by treating the neuronal cultures with hydrogen peroxide (H2O2) at a concentration of 50-100 µM for 24 hours.
-
Apoptosis Induction: Apoptosis can be induced by serum deprivation or treatment with staurosporine (B1682477) (1 µM) for 12-24 hours.
Neuroprotection Assay
To assess the neuroprotective effects of this compound, primary neuron cultures are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a designated period (e.g., 1-2 hours) before the addition of the neurotoxic agent.[4]
Assessment of Cell Viability (MTT Assay)
Neuronal viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Quantification of Apoptosis (TUNEL Assay)
Apoptotic cells are identified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Following treatment, cells are incubated with DCF-DA, and the fluorescence intensity is measured using a microplate reader.
Caspase-3 Activity Assay
The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of this compound are hypothesized to involve the modulation of key signaling pathways related to inflammation and cell survival. The diagram below illustrates a potential mechanism of action.
Caption: Hypothesized signaling pathway of this compound's neuroprotective effects.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of a compound in primary neuron cultures.
Caption: Experimental workflow for assessing neuroprotection in primary neurons.
Comparative Logic
This diagram illustrates the logical framework for comparing this compound with other neuroprotective agents.
Caption: Logical framework for comparing neuroprotective agents.
References
- 1. Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Evidence for the Interplay between Oxidative Stress and RIP1-Dependent Cell Death in Neurodegeneration: State of the Art and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic death of striatal neurons induced by HIV-1 Tat and gp120: differential involvement of caspase-3 and endonuclease G - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Strictamine's Activity with other Alstonia Alkaloids: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of strictamine and other prominent alkaloids isolated from the Alstonia genus, a plant rich in diverse and pharmacologically active compounds. The following sections present a summary of quantitative data on their anticancer, anti-inflammatory, and antimalarial activities, detailed experimental protocols for the cited assays, and a visualization of a key signaling pathway implicated in the action of these alkaloids. This document is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and therapeutic application of these natural products.
Data Presentation: A Comparative Overview of Bioactivities
The biological activities of Alstonia alkaloids are diverse, with many exhibiting potent cytotoxic, anti-inflammatory, and antimalarial properties. While extensive research has been conducted on various alkaloids from this genus, direct comparative studies including this compound are limited. The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and other selected Alstonia alkaloids. It is important to note that experimental conditions such as cell lines, parasite strains, and assay methods can vary between studies, affecting direct comparability.
| Alkaloid | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) | Antimalarial Activity (IC50, µM) |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. | Data not available in the searched literature. |
| Echitamine | Concentration-dependent cell killing observed in HeLa, HepG2, HL60, KB, and MCF-7 cell lines[1]. | Data not available in the searched literature. | Data not available in the searched literature. |
| Villalstonine | < 5 µM (against MOR-P and COR-L23 human lung cancer cell lines) | Data not available in the searched literature. | 0.27 µM (against P. falciparum K1 strain) |
| Scholaricine (B1152379) | The total alkaloid fraction containing scholaricine showed an IC50 of 14.4 µg/mL in A549 cells[2]. | Data not available in the searched literature. | Data not available in the searched literature. |
| Picrinine (B199341) | Data not available in the searched literature. | The total alkaloid fraction containing picrinine showed anti-inflammatory effects[3]. | Data not available in the searched literature. |
Key Signaling Pathway
Several Alstonia alkaloids have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased tumor cell growth and survival.
Caption: PI3K/Akt signaling pathway and potential inhibition by Alstonia alkaloids.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the biological activities of Alstonia alkaloids.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compounds (Alstonia alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)
This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). The production of NO is a key indicator of inflammation.
Materials:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds (Alstonia alkaloids)
-
Cell culture medium
-
96-well plates
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated only with LPS and a blank group with untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Then, add 50 µL of the Griess Reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [(NO concentration in LPS-treated cells - NO concentration in test compound-treated cells) / NO concentration in LPS-treated cells] x 100. The IC50 value is determined from the dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds (Alstonia alkaloids)
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Inoculation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well of the drug plate. Include a positive control (a known antimalarial drug like chloroquine) and a negative control (parasites without any drug).
-
Incubation: Incubate the plates for 72 hours in a gassed chamber (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well. This buffer lyses the parasites and releases their DNA, which is then stained by SYBR Green I.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth. The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combination of alkaloids and triterpenes of Alstonia scholaris (Linn.) R. Br. leaves enhances immunomodulatory activity in C57BL/6 mice and induces apoptosis in the A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of NF-κB Inhibition: A Comparative Guide to Luciferase and Western Blot Assays
For researchers, scientists, and professionals in drug development, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for cross-validating the inhibitory effect of a putative NF-κB inhibitor, using Strictamine as a conceptual example, through two gold-standard techniques: the NF-κB luciferase reporter assay and Western blot analysis.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, and its dysregulation is implicated in a multitude of diseases.[1][2] Consequently, identifying and validating inhibitors of this pathway is a significant focus of therapeutic research. This guide outlines the principles, protocols, and expected data outputs for a comprehensive validation workflow.
Comparative Overview of Validation Methods
The luciferase reporter assay offers a high-throughput-compatible method to quantify NF-κB transcriptional activity, while Western blotting provides a more mechanistic insight by measuring the levels and post-translational modifications of key proteins within the signaling cascade.[3][4] Employing both methods provides a robust cross-validation of a compound's inhibitory effects.
| Feature | Luciferase Reporter Assay | Western Blot Analysis |
| Principle | Measures transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.[4] | Detects and quantifies specific proteins in a complex mixture to assess changes in their expression or phosphorylation state.[3][5] |
| Primary Output | Luminescence signal (Relative Light Units - RLU) proportional to NF-κB transcriptional activity. | Band intensity on a membrane corresponding to the amount of a target protein (e.g., p-p65, IκBα). |
| Key Insights | Functional readout of the entire signaling pathway leading to gene transcription. | Mechanistic details on which step of the pathway is affected (e.g., IκBα degradation, p65 phosphorylation/translocation). |
| Throughput | High-throughput, suitable for screening and dose-response studies. | Lower throughput, more labor-intensive. |
| Data Interpretation | A decrease in luminescence indicates inhibition of NF-κB activity. | Changes in band intensity indicate modulation of specific protein levels or phosphorylation. |
Hypothetical Data Presentation: this compound Inhibition of NF-κB
The following tables represent hypothetical but realistic data for the dose-dependent inhibition of NF-κB activation by a compound like this compound, as measured by luciferase and Western blot assays.
Table 1: Inhibition of TNF-α-Induced NF-κB Luciferase Activity by this compound
| Treatment Group | This compound Conc. (µM) | Normalized Luciferase Activity (%) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 100 | ± 8.5 |
| This compound | 0.1 | 85 | ± 7.2 |
| This compound | 1 | 52 | ± 5.1 |
| This compound | 10 | 15 | ± 2.3 |
| Positive Control (BAY 11-7082) | 10 | 12 | ± 2.1 |
This data would be used to calculate an IC50 value, representing the concentration at which this compound inhibits 50% of NF-κB transcriptional activity.
Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins
| Treatment Group | This compound Conc. (µM) | Relative p-p65 Level (%) | Relative IκBα Level (%) |
| Vehicle Control (DMSO) | 0 | 100 | 100 |
| This compound | 0.1 | 92 | 105 |
| This compound | 1 | 48 | 155 |
| This compound | 10 | 18 | 180 |
| Positive Control (BAY 11-7082) | 10 | 15 | 185 |
This data demonstrates a dose-dependent decrease in the phosphorylation of the p65 subunit and a corresponding stabilization (inhibition of degradation) of the IκBα inhibitor, consistent with NF-κB pathway inhibition.
Visualizing the Workflow and Pathway
To understand the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: The canonical NF-κB signaling pathway.
Caption: Workflow for the NF-κB luciferase reporter assay.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the effect of an inhibitor on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α
-
Test compound (this compound) and positive control (e.g., BAY 11-7082)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Seeding: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.[4] Include a vehicle control (e.g., DMSO).
-
Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[4]
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[6]
-
Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.[4]
-
Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of key NF-κB pathway proteins to elucidate the mechanism of inhibition.
Materials:
-
A549 or RAW264.7 cells (or other responsive cell line)
-
Cell culture medium
-
TNF-α or LPS
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with this compound for 1-2 hours, then stimulate with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 15-30 minutes for p-p65 and IκBα analysis).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[3] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[5]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using a digital imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin).
By integrating the functional data from the luciferase assay with the mechanistic data from the Western blot, researchers can confidently and comprehensively validate the NF-κB inhibitory activity of novel compounds. This dual-pronged approach provides a robust foundation for further preclinical and clinical development.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of the Antibacterial Spectrum of Strictamine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of the indole (B1671886) alkaloid Strictamine with standard antibiotics, including Penicillin, Tetracycline, and Ciprofloxacin. Due to the limited availability of direct experimental data on the isolated compound this compound, this analysis leverages data from extracts of Rhazya stricta, a plant rich in this compound and other structurally related alkaloids known for their antimicrobial properties. This approach provides valuable insights into the potential antibacterial profile of this compound, while acknowledging the need for further research on the purified compound.
Data Presentation: Antibacterial Spectrum Comparison
The following table summarizes the antibacterial spectrum of Rhazya stricta alkaloid extracts and standard antibiotics against a range of Gram-positive and Gram-negative bacteria. The data for Rhazya stricta is presented as Minimum Inhibitory Concentration (MIC) values obtained from various solvent extracts, which are rich in alkaloids including this compound.
| Antibacterial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MRSA) | Bacillus subtilis | |
| Rhazya stricta Ethanolic Extract (contains this compound) | MIC: 3.1 - 12.5 ppm[1] | MIC data not available |
| Rhazya stricta Organic Alkaloid Extract (contains this compound) | Effective, causes cell membrane disruption[2] | MIC data not available |
| Tetrahydrosecamine (from R. stricta) | Active (MIC: 0.1 - 5.0 mg/ml) | Active (MIC: 0.1 - 5.0 mg/ml) |
| Strictanol (from R. stricta) | MIC data not available | MIC data not available |
| Penicillin | Generally effective against susceptible strains; resistance is common. | Effective. |
| Tetracycline | Broad-spectrum activity, but resistance is widespread.[3] | Broad-spectrum activity.[3] |
| Ciprofloxacin | Moderate activity against susceptible strains (MSSA). | MIC data not available |
Note: The data for Rhazya stricta extracts and its isolated alkaloids provide a strong indication of a broad-spectrum antibacterial potential, with activity against both Gram-positive and Gram-negative bacteria. However, direct comparison of potency with standard antibiotics is challenging due to the use of extracts rather than a purified form of this compound.
Experimental Protocols
The determination of the antibacterial spectrum relies on standardized in vitro susceptibility testing methods. The two most common and accepted methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., this compound) are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent.
Mandatory Visualizations
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Workflow for determining the antibacterial spectrum of a compound.
Proposed Mechanism of Action for Indole Alkaloids
Caption: Potential antibacterial mechanisms of indole alkaloids like this compound.
Discussion and Future Directions
The available data strongly suggest that this compound, as a key alkaloid in Rhazya stricta, likely possesses a broad antibacterial spectrum. The demonstrated efficacy of R. stricta extracts against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, highlights the therapeutic potential of its constituent compounds. The proposed mechanisms of action for alkaloids, including membrane disruption and inhibition of essential cellular processes, are consistent with the observed bactericidal effects.[3]
However, to definitively establish the antibacterial profile of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification of this compound: To conduct precise antibacterial susceptibility testing.
-
Determination of MIC and MBC Values: For purified this compound against a comprehensive panel of clinically relevant bacteria.
-
Elucidation of the Specific Mechanism of Action: Including the identification of the precise molecular targets and signaling pathways affected by this compound.
Such investigations will be crucial in validating the potential of this compound as a novel antibacterial agent and guiding its future development as a therapeutic.
References
Comparative Analysis of the Structure-Activity Relationship of Strictamine and Related Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of strictamine and other prominent indole (B1671886) alkaloids. By examining their cytotoxic effects and the underlying molecular mechanisms, this document aims to furnish researchers with valuable insights for the development of novel therapeutic agents.
Comparative Cytotoxicity of Indole Alkaloids
The cytotoxic potential of this compound and selected related indole alkaloids—vincristine (B1662923), vinblastine (B1199706), and strychnine (B123637)—has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison. The data presented in Table 1 summarizes the IC50 values of these alkaloids against the HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines, providing a basis for understanding their relative potencies.
| Compound | Target Cell Line | IC50 Value | Reference |
| This compound | H1975, AGS, CaCo2 | Weak cytotoxicity at >25 µM | [1] |
| Vincristine | HeLa | 0.004 µM (4 nM) | [2] |
| Vinblastine | HeLa | 0.0008 µM (0.8 nM) | [3][4] |
| Strychnine | Not available | Not available | |
| Vincristine | MCF-7 | Not specified | |
| Vinblastine | MCF-7 | Not specified |
Experimental Protocols
The determination of cytotoxic activity, quantified by IC50 values, is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in a cultured cell line.
Materials:
-
Indole alkaloid compounds (e.g., this compound, vincristine, vinblastine)
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationship Studies and Cellular Pathways
To better understand the processes involved in SAR studies and the mechanisms of action of these alkaloids, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by these compounds.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Many indole alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A critical pathway in this process involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Key signaling events in indole alkaloid-induced apoptosis.
Conclusion
The comparative analysis of this compound and related indole alkaloids reveals significant differences in their cytotoxic potencies. While vincristine and vinblastine exhibit potent anticancer activity at nanomolar concentrations, this compound's cytotoxicity is considerably weaker. This disparity underscores the critical role of specific structural features in determining the biological activity of these complex molecules. The induction of apoptosis through the modulation of key signaling pathways, such as the MAPK and Bcl-2-regulated pathways, is a common mechanism of action for cytotoxic indole alkaloids[5][6][7][8]. Further SAR studies on this compound derivatives are warranted to explore the potential for enhancing its cytotoxic profile, which could lead to the development of novel and more effective anticancer agents.
References
- 1. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vinblastine | CAS#:865-21-4 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Strictosamide's Therapeutic Potential in Animal Models: A Comparative Analysis
A note on the available research: While the therapeutic potential of Strictamine is of interest, current published research providing in vivo validation in animal models is limited. However, significant in vivo studies have been conducted on a closely related monoterpenoid indole (B1671886) alkaloid, Strictosamide (B192450) . This guide, therefore, summarizes the existing in vivo data for Strictosamide to offer insights into the potential therapeutic activities of this class of compounds. The findings presented below pertain to Strictosamide and should be interpreted with the understanding that it is a distinct, though structurally similar, compound to this compound.
Anti-inflammatory and Analgesic Potential of Strictosamide
Recent in vivo studies have demonstrated the anti-inflammatory and analgesic properties of Strictosamide in various mouse models. These studies provide quantitative data on its efficacy in reducing inflammation and alleviating pain, suggesting its potential as a therapeutic agent for inflammatory conditions.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from in vivo studies on Strictosamide's anti-inflammatory and analgesic effects.
| Therapeutic Target | Animal Model | Dosage of Strictosamide | Key Findings | Inhibition/Effectiveness |
| Inflammation | TPA-induced ear edema in mice | 20 mg/kg and 40 mg/kg | Obvious decrease in ear edema | 24.7% and 28.1% inhibition, respectively[1] |
| Inflammation | Acetic acid-stimulated peritoneal vascular permeability in mice | 20 mg/kg and 40 mg/kg | Significant inhibition of vascular permeability | 23.3% and 33.4% inhibition, respectively[1] |
| Inflammation | CMC-Na-induced leukocyte migration in mice | 10 mg/kg, 20 mg/kg, and 40 mg/kg | Significant decrease in leukocytes in the peritoneal cavity | 46.0%, 49.1%, and 58.7% inhibition, respectively[1] |
| Analgesia (Pain Relief) | Acetic acid-induced writhing test in mice | 20 mg/kg and 40 mg/kg | Marked prolongation of pain latency and decreased writhing counts | 49.7% inhibition of writhing at 40 mg/kg[1] |
| Analgesia (Pain Relief) | Hot-plate test in mice | Not specified | No obvious improvement in pain threshold | - |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the in vivo validation of Strictosamide.
TPA-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effect of a substance on acute inflammation.
-
Animal Preparation: Mice are anesthetized.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the inner and outer surfaces of one ear to induce inflammation and subsequent edema.
-
Treatment: Strictosamide is administered to the mice, typically via injection, twice a day for three days at doses of 10, 20, and 40 mg/kg.[1][2]
-
Measurement: After a specified period, the mice are sacrificed, and circular sections of both the TPA-treated and untreated ears are punched out and weighed. The difference in weight between the two ear punches is a measure of the edema.
-
Analysis: The percentage inhibition of edema by Strictosamide is calculated by comparing the edema in the treated group to a control group that received the vehicle without Strictosamide.
Acetic Acid-Elevated Vascular Permeability in Mice
This model evaluates the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.
-
Animal Preparation: Mice are divided into control and treatment groups.
-
Treatment: The treatment groups receive Strictosamide at doses of 20 and 40 mg/kg.[1]
-
Induction of Permeability: An intraperitoneal injection of acetic acid is administered to induce an increase in peritoneal vascular permeability.
-
Measurement: A dye, such as Evans blue, is injected intravenously. The amount of dye that leaks into the peritoneal cavity is quantified by collecting the peritoneal fluid and measuring its absorbance.
-
Analysis: The inhibition of vascular permeability is determined by comparing the amount of dye in the peritoneal fluid of the Strictosamide-treated groups to the control group.[1]
Carboxymethylcellulose Sodium (CMC-Na)-Induced Leukocyte Migration in Mice
This model assesses the effect of a substance on the migration of white blood cells (leukocytes) to a site of inflammation.
-
Animal Preparation: Mice are used for this experiment.
-
Induction of Leukocyte Migration: An intraperitoneal injection of carboxymethylcellulose sodium (CMC-Na) is given to induce the migration of leukocytes into the peritoneal cavity.[1][2]
-
Treatment: Strictosamide is administered at doses of 10, 20, and 40 mg/kg.[1]
-
Measurement: After a set time, the mice are euthanized, and the peritoneal cavity is washed with a saline solution. The total number of leukocytes in the collected peritoneal fluid is then counted.
-
Analysis: The percentage reduction in leukocyte migration in the Strictosamide-treated groups is calculated relative to a control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening analgesic (pain-relieving) activity.
-
Animal Preparation: Mice are used for the test.
-
Treatment: Strictosamide is administered at doses of 20 and 40 mg/kg.[1]
-
Induction of Pain: An intraperitoneal injection of acetic acid is given to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
Measurement: The number of writhes is counted for a specific period after the acetic acid injection. The latency to the first writhe is also recorded.[1]
-
Analysis: The analgesic effect is determined by the reduction in the number of writhes and the increase in pain latency in the Strictosamide-treated groups compared to a control group.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anti-Inflammatory and Analgesic Testing of Strictosamide
References
A Comparative Guide to the Drug-Likeness and ADMET Properties of Strictamine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the drug-likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the natural alkaloid Strictamine and two of its synthetic analogues. In the absence of direct experimental data for these specific analogues, this guide leverages robust in silico predictive models to generate a comprehensive ADMET profile. The data presented herein is intended to guide early-stage drug discovery efforts by providing insights into the potential pharmacokinetic and safety profiles of these compounds.
Introduction to this compound and its Analogues
This compound is a complex indole (B1671886) alkaloid isolated from Alstonia scholaris and Rhazya stricta.[1] Its intricate pentacyclic structure has made it a challenging target for total synthesis and a subject of interest for medicinal chemists.[2][3][4][5] Analogues of this compound are being synthesized to explore their potential therapeutic activities. Understanding the drug-like properties and ADMET profile of these analogues is crucial for their development as potential drug candidates. This guide focuses on this compound and two representative synthetic analogues with modifications to the core structure.
Selected Analogues for Comparison:
-
Analogue 1: A simplified tetracyclic analogue.
-
Analogue 2: An analogue with substitution on the indole ring.
In Silico Prediction of Drug-Likeness and Physicochemical Properties
The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.[6]
Below is a comparison of the predicted physicochemical properties and drug-likeness parameters for this compound and its analogues.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | This compound | Analogue 1 | Analogue 2 |
| Molecular Formula | C₂₀H₂₂N₂O₂ | C₁₈H₂₀N₂O | C₂₀H₂₁FN₂O₂ |
| Molecular Weight ( g/mol ) | 322.41 | 280.37 | 340.39 |
| LogP (Consensus) | 2.85 | 2.50 | 3.15 |
| Topological Polar Surface Area (TPSA) (Ų) | 41.13 | 29.10 | 41.13 |
| Number of Hydrogen Bond Acceptors | 3 | 2 | 3 |
| Number of Hydrogen Bond Donors | 0 | 1 | 0 |
| Number of Rotatable Bonds | 1 | 1 | 1 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Data predicted using SwissADME.[6][7][8][9]
Comparative ADMET Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following tables summarize the predicted ADMET properties of this compound and its analogues, covering absorption, distribution, metabolism, excretion, and toxicity.
Absorption
Intestinal absorption is a key parameter for orally administered drugs. It is influenced by factors such as solubility, permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).
Table 2: Predicted Absorption Properties
| Parameter | This compound | Analogue 1 | Analogue 2 |
| Water Solubility (LogS) | -3.54 (Moderately soluble) | -3.12 (Moderately soluble) | -3.89 (Slightly soluble) |
| Gastrointestinal (GI) Absorption | High | High | High |
| P-glycoprotein (P-gp) Substrate | Yes | No | Yes |
Data predicted using SwissADME.[6][7][8][9]
Distribution
The distribution of a drug within the body affects its efficacy and potential for off-target effects. Key parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | This compound | Analogue 1 | Analogue 2 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes |
| CNS Permeability (LogPS) | -1.25 | -1.10 | -1.35 |
Data predicted using pkCSM.[10][11][12][13][14]
Metabolism
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is crucial for drug clearance and can be a source of drug-drug interactions.
Table 4: Predicted Cytochrome P450 Inhibition Profile
| CYP Isoform | This compound | Analogue 1 | Analogue 2 |
| CYP1A2 Inhibitor | No | No | No |
| CYP2C19 Inhibitor | Yes | No | Yes |
| CYP2C9 Inhibitor | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
Data predicted using SwissADME.[6][7][8][9]
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. Total clearance is a measure of the efficiency of this process.
Table 5: Predicted Excretion Properties
| Parameter | This compound | Analogue 1 | Analogue 2 |
| Total Clearance (log ml/min/kg) | 0.35 | 0.45 | 0.30 |
Data predicted using pkCSM.[10][11][12][13][14]
Toxicity
Predicting potential toxicity early in drug development is essential to avoid late-stage failures. Key toxicity endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 6: Predicted Toxicity Profile
| Parameter | This compound | Analogue 1 | Analogue 2 |
| Ames Toxicity | No | No | No |
| hERG I Inhibitor | Yes | No | Yes |
| Hepatotoxicity | Yes | No | Yes |
Data predicted using pkCSM.[10][11][12][13][14]
Experimental Protocols
While the data presented in this guide is based on in silico predictions, the following are generalized experimental protocols for key ADMET assays that would be used to validate these findings.
Lipinski's Rule of Five Assessment
This is a computational method and does not have a wet-lab experimental protocol. The parameters are calculated from the 2D structure of the molecule.
-
Molecular Weight: Calculated from the molecular formula.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Can be calculated using various algorithms (e.g., ClogP, XlogP3).
-
Hydrogen Bond Donors: Count of N-H and O-H bonds.
-
Hydrogen Bond Acceptors: Count of N and O atoms.
Caco-2 Permeability Assay
This in vitro assay is widely used to predict human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.
-
Incubation: The test compound is incubated with human liver microsomes (or recombinant CYP enzymes), a specific substrate for the CYP isoform of interest, and a NADPH-generating system.
-
Metabolite Formation: The reaction is allowed to proceed for a specific time, and then quenched.
-
Quantification: The amount of metabolite formed is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of metabolite formed in the presence and absence of the test compound. The IC₅₀ value (concentration of the inhibitor that causes 50% inhibition) is then determined.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel inhibition. The effect of the test compound on the hERG current is measured at various concentrations.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value for hERG channel block.
Visualizations
In Silico ADMET Assessment Workflow
The following diagram illustrates the general workflow for the in silico assessment of ADMET properties as performed in this guide.
Caption: Workflow for in silico ADMET prediction.
Lipinski's Rule of Five
This diagram illustrates the logical relationship of the parameters considered in Lipinski's Rule of Five for assessing drug-likeness.
Caption: Lipinski's Rule of Five for drug-likeness.
Conclusion
This comparative guide provides a preliminary assessment of the drug-likeness and ADMET properties of this compound and two of its synthetic analogues using in silico prediction tools. The results suggest that while all three compounds exhibit good predicted oral absorption and blood-brain barrier permeability, there are potential liabilities related to P-glycoprotein efflux, inhibition of multiple CYP450 enzymes, and hERG inhibition for this compound and Analogue 2. Analogue 1 shows a more favorable predicted ADMET profile with no P-gp substrate liability and no predicted hERG inhibition or hepatotoxicity.
It is crucial to emphasize that these in silico predictions require experimental validation. The provided experimental protocols serve as a guide for the necessary in vitro and in vivo studies to confirm these findings and further characterize the ADMET properties of these promising compounds. This integrated approach of computational prediction followed by experimental validation is essential for the efficient and successful development of new drug candidates based on the this compound scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alkaloid Synthesis: this compound (Gaich), this compound (Snyder), Corymine (Sun/Li), Lycodoline (Fan), Mitomycin K (Yang), Lasubine I (Takayama) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of this compound: a tutorial for novel and efficient synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissADME [swissadme.ch]
- 8. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pkCSM [biosig.lab.uq.edu.au]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Neuroprotective Agents Targeting the NF-κB Signaling Pathway
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request to benchmark the efficacy of Strictamine against known neuroprotective agents could not be fulfilled as specified. A comprehensive literature search revealed a significant lack of publicly available experimental data on the neuroprotective properties of this compound. While one source indicates that this compound may exhibit inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway[1], a known target for neuroprotection, no quantitative in vitro or in vivo studies were found to substantiate this claim or provide data for a direct comparison.
Therefore, this guide provides a comparative analysis of well-established neuroprotective agents known to modulate the NF-κB pathway, a plausible mechanism of action for this compound. This information is intended to serve as a valuable resource for researchers interested in neuroprotective strategies targeting neuroinflammation.
Introduction to Neuroprotection and the NF-κB Pathway
Neurodegenerative diseases and acute brain injuries are often characterized by neuronal loss triggered by a cascade of events, including excitotoxicity, oxidative stress, and neuroinflammation.[2] The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of inflammation and apoptosis and have been identified as key players in the central nervous system's response to injury.[3] Depending on the specific NF-κB dimers activated, the pathway can either promote neuronal survival or contribute to apoptotic cell death, making it a critical target for neuroprotective interventions.[4]
This guide benchmarks the efficacy of several known neuroprotective agents that exert their effects, at least in part, by inhibiting the pro-inflammatory arm of the NF-κB signaling pathway.
Comparative Efficacy of Selected Neuroprotective Agents
The following table summarizes the neuroprotective effects of selected agents that modulate NF-κB activity. The data is compiled from various in vitro and in vivo studies. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Agent | Chemical Class | In Vitro Model | Assay | Endpoint | Efficacy (e.g., IC50, % protection) | Reference |
| Curcumin (B1669340) | Polyphenol | LPS-stimulated RAW264.7 macrophages | NF-κB DNA binding | Inhibition of NF-κB activation | IC50 > 50 µM | [5] |
| EF31 (Curcumin analog) | Curcuminoid | LPS-stimulated RAW264.7 macrophages | NF-κB DNA binding | Inhibition of NF-κB activation | IC50 ~5 µM | [5] |
| Bay 11-7082 | Small molecule | HEK293T cells | NF-κB luciferase reporter | Inhibition of NF-κB activity | IC50 ~10 µM (in some systems) | [6] |
| Glutamine | Amino Acid | Mouse model of sepsis (in vivo) | Western Blot, ELISA | Inhibition of Cul-1 neddylation, reduced IκBα phosphorylation, decreased TNF-α and IL-6 | N/A (qualitative) | |
| Melatonin | Neurohormone | In vitro models | Various | Reduction of oxidative stress, indirect inhibition of NF-κB | Varies with model |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing neuroprotection and NF-κB inhibition.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol describes a common method for inducing oxidative stress in a neuronal cell line and assessing the protective effects of a test compound.
-
Cell Line: SH-SY5Y human neuroblastoma cells are frequently used.[7][8]
-
Induction of Oxidative Stress: Cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce the production of reactive oxygen species (ROS).[9]
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 1 hour) before the addition of the neurotoxin.
-
Assessment of Cell Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in the conversion of MTT to formazan (B1609692) indicates decreased cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. An increase in LDH activity in the culture medium corresponds to increased cell death.[10]
-
-
Measurement of ROS: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
NF-κB Inhibition Assay: Luciferase Reporter Assay
This protocol provides a quantitative method to measure the inhibition of NF-κB transcriptional activity.[11]
-
Cell Line: A stable cell line, such as HEK293, expressing a luciferase reporter gene under the control of NF-κB response elements is used.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound.
-
NF-κB Activation: NF-κB signaling is activated by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).[11]
-
Luminescence Measurement: After a suitable incubation period, cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value (the concentration at which 50% of NF-κB activity is inhibited) is determined.[11]
Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway leading to gene transcription.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Strictamine
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds like strictamine are paramount to ensuring laboratory safety and environmental protection. This compound, an alkaloid isolated from Alstonia scholaris, requires careful disposal due to its potential biological activity.[1] In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established protocols for alkaloid and hazardous chemical waste disposal is essential.
I. Understanding the Compound: this compound Profile
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₂[1][2][3] |
| Molar Mass | 322.408 g/mol [1] |
| CAS Number | 6475-05-4[1][2][3] |
II. Core Disposal Principle: Hazardous Chemical Waste Management
Due to its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
III. Step-by-Step Disposal Protocol
This protocol provides a clear, sequential guide for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:[4][5]
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, leak-proof hazardous waste container for solid chemical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.[4]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
-
-
Labeling: Clearly label the hazardous waste container with the following information:[4][6]
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[4][7]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8] Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a detergent and water solution.
-
Place all cleaning materials into the hazardous waste bag.
-
Seal the waste container and dispose of it as hazardous waste.
V. Disposal Workflow
The following diagram outlines the necessary steps from initial handling to final disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strictamin | C20H22N2O2 | CID 5324377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H22N2O2 | CID 21159178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. fishersci.com [fishersci.com]
- 8. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Strictamine
A Guide for Laboratory Professionals
This document provides immediate, essential safety and logistical information for the handling of Strictamine in a laboratory setting. The following procedural guidance is intended to support a robust safety protocol for researchers, scientists, and professionals in drug development.
Disclaimer: Specific safety and toxicity data for this compound is limited. The following recommendations are based on available information for structurally related compounds, such as indole (B1671886) alkaloids, and general principles of laboratory safety. It is imperative to consult with a qualified safety professional and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Given the potential for this compound to cause skin and eye irritation, and the general toxicity associated with some alkaloids, a comprehensive PPE strategy is crucial.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before each use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational and Handling Plan
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Handling:
-
All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Quantitative Data Summary
The following table summarizes available data for this compound and related indole alkaloids. The lack of specific data for this compound necessitates a cautious approach, assuming properties similar to other compounds in its class.
| Property | Value | Source/Compound |
| GHS Classification | For Indole (as a proxy): Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 3), Serious Eye Irritation (Category 2A), Acute Aquatic Toxicity (Category 1) | [2] |
| LD50 (Oral, Mice) | For Total Indole Alkaloid Extract from Alstonia scholaris: 5.48 g/kg | [3] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem |
| Molecular Weight | 322.4 g/mol | PubChem |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Emergency and Disposal Plan
Spill Response:
A prompt and well-organized response is critical in the event of a this compound spill. The following workflow provides a step-by-step guide for handling such an incident.
Disposal Plan:
-
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety department for specific guidance.
Experimental Protocols
No specific experimental protocols for the safe handling of this compound were found in the reviewed literature. It is recommended that all experimental procedures involving this compound be conducted under the direct supervision of experienced personnel and with a pre-approved safety plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
